molecular formula C17H26O8S B611433 Tos-PEG3-C2-methyl ester CAS No. 1239588-09-0

Tos-PEG3-C2-methyl ester

Cat. No.: B611433
CAS No.: 1239588-09-0
M. Wt: 390.45
InChI Key: YHLPCWBPMJZTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tos-PEG3-C2-methyl ester is a polyethylene glycol (PEG)-based linker specifically designed for the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound plays a critical role in the construction of these bifunctional molecules by providing a spacer that connects a ligand for an E3 ubiquitin ligase with a ligand for a target protein of interest. The incorporation of the hydrophilic PEG spacer is a key strategy to enhance the water solubility and bioavailability of the resulting PROTAC molecule, which can improve its pharmacological properties. The tosyl group serves as a superior leaving group, enabling efficient nucleophilic substitution reactions to attach one half of the chimeric molecule. Meanwhile, the methyl ester moiety offers a versatile handle for further synthetic modification, typically through hydrolysis under basic conditions to a carboxylic acid, allowing for additional conjugation steps. By facilitating the assembly of PROTACs, this linker helps researchers exploit the intracellular ubiquitin-proteasome system to achieve selective degradation of target proteins, a powerful approach in chemical biology and therapeutic discovery. The triethylene glycol (PEG3) chain provides an optimal length for the flexibility and spatial arrangement necessary for effective engagement between the E3 ligase and the target protein.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O8S/c1-15-3-5-16(6-4-15)26(19,20)25-14-13-24-12-11-23-10-9-22-8-7-17(18)21-2/h3-6H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLPCWBPMJZTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Tos-PEG3-C2-methyl ester: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tos-PEG3-C2-methyl ester, a bifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This document details the chemical properties, synthesis, and application of this compound in the construction of PROTACs, with a specific focus on the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases and certain cancers. Included are detailed experimental protocols, quantitative data representation, and visualizations of the pertinent biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this technology in a research and drug development context.

Introduction to this compound

This compound is a heterobifunctional linker characterized by a polyethylene (B3416737) glycol (PEG) chain of three units, flanked by a tosyl (Tos) group and a methyl ester-terminated C2 alkyl chain. Its chemical structure is designed to offer a combination of desirable properties for PROTAC synthesis. The PEG moiety imparts increased hydrophilicity, which can enhance the solubility and pharmacokinetic profile of the resulting PROTAC molecule.[1][2] The terminal tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to a ligand targeting a protein of interest (POI).[3][4] On the other end, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to a ligand for an E3 ubiquitin ligase.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C17H26O8S
Molecular Weight 390.45 g/mol
CAS Number 1239588-09-0
Appearance Varies (typically a colorless to pale yellow oil or solid)
Solubility Soluble in a range of organic solvents such as DMSO, DMF, and dichloromethane (B109758).[5]

Role in PROTAC Technology

PROTACs are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase (such as Cereblon or VHL), and a linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. This compound offers a flexible and hydrophilic linker, which can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitin transfer.

Synthesis of this compound

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous syntheses. The following is a hypothetical, yet chemically sound, protocol.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: To a solution of methyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.5 eq).

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Data:

While experimental data for this specific synthesis is not available, a successful synthesis should yield the product with high purity (>95%). The percentage yield would be expected to be in the range of 60-80% based on similar tosylation reactions.

Application in the Synthesis of an IRAK4-Targeting PROTAC

The utility of this compound is best illustrated through its application in the synthesis of a PROTAC targeting a clinically relevant protein. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway and a compelling therapeutic target.[6] The following protocol describes the synthesis of an IRAK4-targeting PROTAC using this compound.

Experimental Protocol: Synthesis of an IRAK4 PROTAC

This protocol is adapted from a published procedure for the synthesis of IRAK4-targeting PROTACs with PEG linkers.[7]

Step 1: Linker Conjugation to the IRAK4 Ligand

  • Reaction: A suitable IRAK4 ligand with a nucleophilic handle (e.g., a primary amine or hydroxyl group) is reacted with this compound in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

  • Purification: The resulting conjugate, where the IRAK4 ligand is attached to the PEG linker, is purified by reverse-phase high-performance liquid chromatography (HPLC).

Step 2: Hydrolysis of the Methyl Ester

  • Reaction: The methyl ester of the purified conjugate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Acidification and Extraction: The reaction mixture is acidified with a weak acid (e.g., citric acid) and the product is extracted with an organic solvent like ethyl acetate.

Step 3: Coupling to the E3 Ligase Ligand

  • Amide Coupling: The carboxylic acid-terminated linker-IRAK4 ligand conjugate is then coupled to an E3 ligase ligand (e.g., pomalidomide, which binds to Cereblon) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DMF.

  • Final Purification: The final PROTAC molecule is purified by preparative HPLC to yield the highly pure product.

Quantitative Data Presentation:

The efficacy of the synthesized IRAK4 PROTAC would be evaluated in cellular assays. The following table presents illustrative data for the degradation of IRAK4 by a hypothetical PROTAC synthesized using this compound, based on published data for similar IRAK4 PROTACs.[7]

PROTAC Concentration (nM)% IRAK4 Degradation (relative to vehicle control)
115
1045
10085
100095

Visualizing the IRAK4 Signaling Pathway and PROTAC Mechanism of Action

To understand the biological context of IRAK4-targeting PROTACs, it is essential to visualize the signaling pathway in which IRAK4 is a key player.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation NFkB NF-κB IKK_complex->NFkB Activation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation & Transcription

Caption: The IRAK4 signaling pathway, a key cascade in innate immunity.

The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with nucleophile) Linker_POI_Ester Linker-POI Conjugate (methyl ester) POI_Ligand->Linker_POI_Ester Nucleophilic Substitution Tos_PEG_Linker This compound Tos_PEG_Linker->Linker_POI_Ester Linker_POI_Acid Linker-POI Conjugate (carboxylic acid) Linker_POI_Ester->Linker_POI_Acid Ester Hydrolysis PROTAC Final PROTAC Molecule Linker_POI_Acid->PROTAC Amide Coupling E3_Ligase_Ligand E3 Ligase Ligand (e.g., pomalidomide) E3_Ligase_Ligand->PROTAC

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its inherent properties, including enhanced solubility and facile reactivity, make it an attractive choice for researchers in the field of targeted protein degradation. The ability to systematically synthesize PROTACs with linkers of varying lengths and compositions is crucial for optimizing their biological activity. This guide provides a foundational understanding and practical protocols to aid in the design and execution of experiments aimed at developing novel protein degraders for therapeutic intervention. Further research into the synthesis and application of this and other novel linkers will undoubtedly continue to advance the exciting field of PROTAC-based drug discovery.

References

The Strategic Role of Tos-PEG3-C2-methyl ester in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). This technical guide provides an in-depth examination of the role and application of Tos-PEG3-C2-methyl ester, a commercially available polyethylene (B3416737) glycol (PEG)-based linker, in the development of novel PROTACs.

Core Concepts: The Function of this compound in PROTACs

This compound (CAS: 1239588-09-0) is a versatile building block for PROTAC synthesis.[1][] Its structure comprises a tosyl group, a three-unit PEG chain, and a methyl ester-terminated ethyl group. Each component imparts specific functionalities crucial for its role as a linker precursor.

  • The Tosyl Group: The tosylate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward attachment of the linker to a nucleophilic functional group (such as an amine or thiol) on either the POI ligand or the E3 ligase ligand.[3][4][5][6]

  • The PEG3 Chain: The three-unit polyethylene glycol chain is a key feature of this linker. PEG linkers are widely incorporated in PROTAC design to enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[][7][8] The flexibility of the PEG chain also plays a role in enabling the formation of a stable and productive ternary complex.[]

  • The C2-methyl ester Terminus: The methyl ester provides a reactive handle for the other end of the PROTAC. It can be hydrolyzed under basic conditions to reveal a carboxylic acid, which can then be coupled to an amine-containing ligand using standard amide bond formation chemistry.[3][4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1239588-09-0[1][10][11]
Molecular Formula C17H26O8S[1][11]
Molecular Weight 390.45 g/mol [1]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, and other organic solvents[12]

PROTAC Synthesis and Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following are generalized experimental protocols that can be adapted for specific target and E3 ligase ligands.

Protocol 1: Nucleophilic Substitution with an Amine-Containing Ligand

This protocol describes the initial reaction of this compound with an amine-functionalized ligand (either the POI binder or the E3 ligase recruiter).

Materials:

  • Amine-functionalized ligand (Ligand-NH2)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) overnight.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired product (Ligand-NH-PEG3-C2-methyl ester).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Saponification of the Methyl Ester

This step hydrolyzes the methyl ester to a carboxylic acid, preparing it for the subsequent coupling reaction.

Materials:

  • Ligand-NH-PEG3-C2-methyl ester

  • Tetrahydrofuran (THF) or Methanol

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Acidic solution for neutralization (e.g., 1 M HCl)

Procedure:

  • Dissolve the purified Ligand-NH-PEG3-C2-methyl ester in THF or methanol.

  • Add the LiOH or NaOH solution to the mixture.

  • Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture with the acidic solution to a pH of ~5-6.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to yield the carboxylic acid intermediate (Ligand-NH-PEG3-C2-COOH).

Protocol 3: Amide Coupling to the Second Ligand

This final step connects the two halves of the PROTAC.

Materials:

  • Ligand-NH-PEG3-C2-COOH

  • The second amine-functionalized ligand (Ligand'-NH2)

  • Anhydrous DMF

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

Procedure:

  • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add the coupling reagent (1.1 eq) and the base (2.0-3.0 eq).

  • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the second amine-functionalized ligand (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the final PROTAC by LC-MS.

  • Purify the final PROTAC using preparative HPLC.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Saponification cluster_step3 Step 3: Amide Coupling A Ligand-NH2 C Ligand-NH-PEG3-C2-methyl ester A->C B This compound B->C D Ligand-NH-PEG3-C2-methyl ester F Ligand-NH-PEG3-C2-COOH D->F E LiOH or NaOH E->F G Ligand-NH-PEG3-C2-COOH I Final PROTAC G->I H Ligand'-NH2 H->I

General workflow for PROTAC synthesis.

The Role of Linker in Ternary Complex Formation and Signaling

The ultimate goal of a PROTAC is to induce the formation of a stable and productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The linker, in this case derived from this compound, is not merely a spacer but plays a crucial role in this process.

The length and flexibility of the PEG3 chain are critical for allowing the two ligands to bind to their respective proteins simultaneously without steric hindrance. An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and the efficiency of ubiquitin transfer.

The signaling pathway initiated by a functional PROTAC is depicted below.

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC-induced protein degradation pathway.

Quantitative Data and Performance

While this compound is commercially available as a building block for PROTAC synthesis, a comprehensive search of the scientific literature did not yield specific examples of PROTACs constructed with this exact linker alongside their corresponding quantitative degradation data (e.g., DC50 and Dmax values). However, studies on PROTACs utilizing similar PEG3 linkers can provide valuable insights into expected performance. The optimal linker length is highly dependent on the specific POI and E3 ligase pair, and empirical testing of a series of linkers with varying lengths is a standard practice in PROTAC optimization.[1]

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational entry point for linker design and synthesis. While specific performance data for PROTACs incorporating this exact linker is not widely published, the principles of PROTAC design and the known benefits of PEGylation suggest that it is a suitable candidate for the development of novel protein degraders. Researchers are encouraged to incorporate this and other linker variations in their screening efforts to identify the optimal linker for their specific target and E3 ligase combination, thereby maximizing the potential for potent and selective protein degradation.

References

An In-depth Technical Guide to the Mechanism of Action of Tos-PEG3-C2-methyl ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional crosslinker of significant interest in the field of bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its mechanism of action, experimental protocols, and applications, with a focus on its role in covalently linking biomolecules. The structure of this compound features a tosyl (Tos) group, a tri-ethylene glycol (PEG3) spacer, and a methyl ester moiety, each contributing to its functionality in bioconjugation. The tosyl group serves as a highly reactive leaving group for nucleophilic substitution, the PEG spacer enhances solubility and provides spatial separation between conjugated molecules, and the methyl ester offers a potential site for further modification or can be hydrolyzed.[3]

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for this compound in bioconjugation is a nucleophilic substitution reaction. The tosyl group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[4][5] This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles present on biomolecules, most notably the side chains of specific amino acid residues.

The reaction proceeds via an SN2 mechanism, where a nucleophile from a biomolecule attacks the electrophilic carbon atom of the linker, leading to the displacement of the tosylate group and the formation of a stable covalent bond.

Reactivity with Protein Nucleophiles

The most common nucleophilic residues on proteins targeted by this compound are lysine (B10760008) and cysteine.

  • Lysine: The primary amine (-NH2) on the side chain of lysine is a potent nucleophile in its unprotonated state.

  • Cysteine: The thiol group (-SH) on the side chain of cysteine is also a strong nucleophile, particularly in its deprotonated thiolate form (-S-).

The reactivity of these residues is highly dependent on the pH of the reaction medium, which dictates their protonation state.[6]

pH-Dependence of the Reaction

The efficiency of the bioconjugation reaction is critically influenced by the pH. The pKa of the ε-amino group of lysine is approximately 10.5, while the pKa of the thiol group of cysteine is around 8.3.[7][8][9][10]

  • For targeting lysine residues, the reaction is typically performed at a pH of 8.0-9.5 to ensure a sufficient concentration of the deprotonated, nucleophilic amine.

  • For targeting cysteine residues, a pH range of 7.0-8.5 is generally optimal to favor the formation of the more nucleophilic thiolate anion while minimizing the competing reaction with amines.

Controlling the pH allows for a degree of selectivity in targeting specific residues. At a near-neutral pH, cysteine's thiol group is more readily deprotonated and thus more reactive than lysine's amino group, enabling preferential conjugation to cysteine.

Quantitative Data

While specific kinetic data for this compound is not extensively published in the form of comparative tables, the principles of tosylate chemistry are well-established. The following table summarizes the key parameters influencing the bioconjugation reaction.

ParameterInfluence on BioconjugationTypical Conditions/Considerations
pH Determines the nucleophilicity of target amino acid side chains.pH 8.0-9.5 for lysine targeting; pH 7.0-8.5 for cysteine targeting.
Temperature Affects the reaction rate.Room temperature is often sufficient. Lower temperatures can be used to control the reaction rate and minimize side reactions.
Concentration of Reactants Influences the reaction kinetics (typically second-order).A molar excess of the PEG linker is often used to drive the reaction to completion.
Solvent Affects the solubility of reactants and can influence reaction rates.Aqueous buffers (e.g., phosphate (B84403), borate) are common. Organic co-solvents (e.g., DMSO, DMF) may be used to dissolve the linker.
Stability of the Resulting Bond The resulting amine or thioether bond is generally stable.Stable under physiological conditions.

Role of the Methyl Ester

The methyl ester group in this compound can serve several purposes. In the context of PROTAC synthesis, it can be a site for the attachment of a second molecule, such as a ligand for an E3 ubiquitin ligase, after the initial conjugation to a target protein. Alternatively, the methyl ester can be hydrolyzed to a carboxylic acid under basic conditions.[3] This hydrolysis may occur during the bioconjugation step if the pH is sufficiently high, or it can be performed as a separate step to introduce a negative charge or a new functional group for further modifications. The rate of hydrolysis is dependent on the specific reaction conditions, particularly the pH and temperature.[11][12][13]

Experimental Protocols

The following are generalized protocols for the bioconjugation of this compound to a protein. Optimization will be required for specific proteins and applications.

General Protocol for Conjugation to Protein Lysine Residues
  • Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. A common buffer is 100 mM sodium phosphate or sodium borate, pH 8.5.

  • Linker Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF at a concentration of 10-100 mM.

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing. A typical starting point is a 10- to 20-fold molar excess of the linker over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal time should be determined empirically.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[][15][16][17] Ion-exchange chromatography can be used to separate conjugates with different degrees of PEGylation.[][15]

General Protocol for Conjugation to Protein Cysteine Residues
  • Protein Preparation: If necessary, reduce any disulfide bonds in the protein using a reducing agent like DTT or TCEP. Remove the reducing agent prior to adding the tosylated linker. Dissolve the protein in a suitable buffer, such as 100 mM sodium phosphate, 1 mM EDTA, pH 7.5.

  • Linker Preparation: Prepare a stock solution of this compound as described above.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Quenching: The reaction can be quenched by adding a thiol-containing small molecule like β-mercaptoethanol or L-cysteine.

  • Purification: Purify the conjugate using the methods described above.

Application in PROTACs and Signaling Pathways

This compound is frequently employed as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[18][19][20]

Experimental Workflow for PROTAC Synthesis and Action

The general workflow involves:

  • Ligand Synthesis: Synthesize or obtain a ligand for the protein of interest and a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon).

  • Linker Conjugation: Conjugate one of the ligands to this compound via the tosyl group.

  • Second Ligand Attachment: Modify the methyl ester (e.g., by hydrolysis to a carboxylic acid followed by amide coupling) to attach the second ligand, thus forming the final PROTAC molecule.

  • Cellular Treatment: Treat cells with the synthesized PROTAC.

  • Target Degradation: The PROTAC forms a ternary complex with the target protein and the E3 ligase, leading to polyubiquitination of the target.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

Signaling Pathway: The Ubiquitin-Proteasome System

The downstream signaling pathway hijacked by PROTACs is the ubiquitin-proteasome system (UPS).[18][19][20][21][22] This is a major pathway for regulated protein degradation in eukaryotic cells.

UPS_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.

Characterization of Bioconjugates

The successful conjugation of this compound to a biomolecule can be confirmed using a variety of analytical techniques:

  • SDS-PAGE: An increase in the molecular weight of the protein will be observed as a shift in the band position.

  • Size-Exclusion Chromatography (SEC): The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[23][24][25][26]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the PEG linker.[27]

  • HPLC (Reverse-Phase or Ion-Exchange): Can be used to separate and quantify the different species in the reaction mixture.[24][25][26][27]

Conclusion

This compound is a versatile and effective bifunctional linker for bioconjugation. Its mechanism of action, centered around the highly efficient nucleophilic substitution of the tosyl group, allows for the covalent modification of proteins at lysine and cysteine residues. The inclusion of a PEG spacer and a modifiable methyl ester group makes it particularly well-suited for the construction of complex biomolecules like PROTACs. A thorough understanding of the reaction conditions, particularly pH, is crucial for achieving desired selectivity and efficiency. The protocols and information provided in this guide serve as a foundation for researchers to effectively utilize this powerful tool in their drug development and scientific research endeavors.

References

The Strategic Advantage of Polyethylene Glycol (PEG) Linkers in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, pharmacokinetic profile, and ability to induce the formation of a productive ternary complex. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design, offering a unique set of advantages that address key challenges in the development of these novel therapeutics.

Core Advantages of PEG Linkers in PROTACs

The incorporation of PEG linkers into PROTAC molecules offers several distinct advantages that significantly impact their drug-like properties and biological activity. These benefits primarily stem from the inherent characteristics of the repeating ethylene (B1197577) glycol units: hydrophilicity, flexibility, and biocompatibility.

Enhanced Physicochemical Properties: A major hurdle in PROTAC development is their frequently high molecular weight and lipophilicity, which can lead to poor aqueous solubility and challenges in formulation and bioavailability.[1][2] PEG linkers, with their hydrophilic nature, effectively enhance the solubility of PROTACs.[3][4] This is a crucial attribute, as improved solubility can lead to better absorption and distribution in vivo. The use of PEG and alkyl motifs allows for the fine-tuning of important physical properties like topological polar surface area (TPSA) and lipophilicity.[5][6]

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While the increased hydrophilicity can potentially hinder passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers can be advantageous.[5] Compared to more rigid alkyl chains, PEG linkers are more likely to adopt folded conformations. This conformational flexibility can shield the polar surface area of the PROTAC, resulting in a more compact and less polar structure that can more readily traverse the cell membrane.[5][7] However, it is a delicate balance, as excessive PEGylation can lead to a decrease in cellular uptake.[5]

Facilitation of Ternary Complex Formation: The primary role of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][] The length and flexibility of the PEG linker are critical for this process.[] A linker that is too short may cause steric clashes, preventing complex formation, while an excessively long linker may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[1] The flexibility of PEG linkers allows the PROTAC to adopt an optimal conformation for ternary complex formation, which is crucial for efficient protein degradation.[9]

Synthetic Accessibility and Versatility: Alkyl and PEG chains are the most common motifs in PROTAC linkers due to their synthetic accessibility and the ease with which their length and composition can be tuned using robust chemical methods.[6][10] The commercial availability of bifunctional PEG motifs allows for the rapid and straightforward assembly of potent PROTACs.[6][10] This modularity enables the systematic optimization of linker length, which is a critical parameter for degradation efficiency.[6][10]

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBAReference
BRD4-targeting PROTAC 1 Alkyl Chain785.04.5150.2410[5]
BRD4-targeting PROTAC 2 PEG (n=2)873.13.7168.8412[5]
BRD4-targeting PROTAC 3 PEG (n=4)961.22.9187.4414[5]
HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors. Data is illustrative and compiled from various sources in the literature.
PROTACLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
BETd-246 Alkyl ChainRS4;111.6>95[5]
BETd-260 PEG (n=3)RS4;110.8>95[5]
ARV-771 PEG (n=4)LNCaP<1>90[5]
DC50: Half-maximal degradation concentration, Dmax: Maximum degradation. DC50 and Dmax values are cell-line dependent. Data is illustrative and compiled from various sources in the literature.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI_Ub Poly-ubiquitinated POI POI_PROTAC_E3->POI_Ub Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->POI_PROTAC_E3 Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Target_Selection Target & E3 Ligase Selection Ligand_Design Ligand & Linker Design Target_Selection->Ligand_Design Synthesis PROTAC Synthesis Ligand_Design->Synthesis Binding_Assay Binary Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ternary_Complex Ternary Complex Formation (TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex Ubiquitination In Vitro Ubiquitination Ternary_Complex->Ubiquitination Permeability Cell Permeability Assays Ubiquitination->Permeability Degradation Protein Degradation (Western Blot, DC50/Dmax) Permeability->Degradation Cell_Viability Cell Viability/Toxicity Degradation->Cell_Viability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell_Viability->PK_PD Efficacy In Vivo Efficacy Models PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

References

The Architect's Toolkit: A Technical Guide to Heterobifunctional Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutic Intervention

In the landscape of modern drug discovery, the principle of targeted protein degradation (TPD) has emerged as a revolutionary modality, offering a distinct alternative to traditional occupancy-based inhibition. At the heart of this approach lies the heterobifunctional linker, a molecular architect that orchestrates the proximity-induced degradation of specific proteins of interest (POIs). These elegant molecules, most notably exemplified by Proteolysis-Targeting Chimeras (PROTACs), function by hijacking the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2]

A PROTAC is a chimeric molecule comprising three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][2] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] This polyubiquitination serves as a molecular "tag," marking the POI for recognition and subsequent degradation by the 26S proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins, a key advantage over traditional inhibitors that require sustained high occupancy for efficacy.[2]

This in-depth technical guide provides a comprehensive overview of heterobifunctional linkers, their mechanism of action, the critical role of their constituent parts, and the experimental methodologies used to characterize their efficacy.

The Tripartite Architecture: Anatomy of a Heterobifunctional Linker

The efficacy of a heterobifunctional degrader is not solely dependent on the binding affinities of its individual ligands but rather on the synergistic interplay of its three components, which collectively drive the formation of a productive ternary complex.

E3 Ubiquitin Ligase Ligand: The Recruiter

The choice of E3 ligase is a critical determinant of a PROTAC's activity and cellular specificity. While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for TPD. The most common are Cereblon (CRBN) and von Hippel-Lindau (VHL), largely due to the availability of well-characterized, high-affinity small molecule ligands.[4][5]

  • Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[6] These ligands are known for their favorable physicochemical properties, including smaller size and better cell permeability, which can contribute to improved oral bioavailability of the resulting PROTAC.[7]

  • von Hippel-Lindau (VHL): VHL ligands are typically peptidomimetic and based on the Hypoxia-Inducible Factor-1α (HIF-1α) peptide that naturally binds to VHL.[8] While often larger and more polar than CRBN ligands, they have been successfully incorporated into numerous potent PROTACs.[8]

Linker: The Conductor

The linker is far more than a passive tether; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[9] Its length, composition, and attachment points profoundly influence the geometry and stability of the ternary complex.[9]

  • Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to unproductive binding and inefficient ubiquitination.[]

  • Composition: The chemical makeup of the linker impacts the PROTAC's solubility, cell permeability, and metabolic stability. Common linker motifs include flexible polyethylene (B3416737) glycol (PEG) chains, which can enhance solubility, and more rigid alkyl or cyclic structures.[11][] The composition can also influence the adoption of a "bioactive conformation" necessary for productive ternary complex formation.

  • Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are critical for maintaining the binding affinity of each ligand and for achieving the correct orientation within the ternary complex.

Protein of Interest (POI) Ligand: The Warhead

The POI ligand provides the specificity for the targeted protein. These are typically small molecule inhibitors that bind to the target protein. A key advantage of the PROTAC approach is that the POI ligand does not need to bind to an active site to inhibit the protein's function; it only needs to bind with sufficient affinity and expose a suitable vector for linker attachment to enable the formation of the ternary complex.[2] This opens up the possibility of targeting proteins previously considered "undruggable."[2]

Mechanism of Action: A Symphony of Induced Proximity

The catalytic cycle of a heterobifunctional linker-mediated protein degradation can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Heterobifunctional Linker (PROTAC) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Activation (ATP-dependent) E2->Ternary_Complex Ub Transfer Ub Ubiquitin (Ub) Ub->E1 Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of Action for a Heterobifunctional Linker.

Quantitative Analysis of Degrader Efficacy

The potency and efficacy of heterobifunctional degraders are typically characterized by two key parameters: DC50 and Dmax.

  • DC50: The concentration of the degrader that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum level of protein degradation that can be achieved with a given degrader.

The following tables summarize the degradation performance of representative PROTACs, categorized by the E3 ligase they recruit.

Table 1: Performance of Representative CRBN-Based PROTACs
PROTACTarget ProteinE3 Ligase LigandDC50DmaxCell LineReference
dBET1BRD4Pomalidomide~8 nM>95%MV4-11[5]
ARV-771BRD4Pomalidomide derivative1.3 nM>95%22Rv1[5]
Compound 191 SHP2TNO155 derivative6.02 nMN/AMV4;11[13]
PROTAC 46 BTKIbrutinib derivative6.3 nMN/AHBL1[13]
PROTAC 34 BCR-ABLDasatinib derivative4.4 nM (IC50)N/AK562[13]

Note: N/A indicates that the specific value was not reported in the cited source.

Table 2: Performance of Representative VHL-Based PROTACs
PROTACTarget ProteinE3 Ligase LigandDC50DmaxCell LineReference
MZ1BRD4VHL ligand~25 nM>90%HeLa[5]
ARV-110Androgen ReceptorVHL ligand~1 nM>95%VCaP[5]
GP262PI3K/mTORVH03242.23-227.4 nM (PI3K), 45.4 nM (mTOR)71.3-88.6% (PI3K), 74.9% (mTOR)MDA-MB-231[2]
Jps016HDAC1/HDAC3VHL ligand0.55 µM (HDAC1), 0.53 µM (HDAC3)77% (HDAC1), 66% (HDAC3)HCT116[]
PROTAC 4 HDAC1/HDAC3VHL ligand0.55 µM (HDAC1), 0.53 µM (HDAC3)~100% (HDAC1 at 10 µM), >50% (HDAC3 at 1 µM)HCT116[]
Table 3: Impact of Linker Composition on Physicochemical Properties and Permeability
Linker TypeKey CharacteristicsImpact on Physicochemical Properties
Alkyl Chains Flexible, hydrophobic.Can increase lipophilicity, potentially impacting solubility. Prone to metabolic oxidation.[11][]
Polyethylene Glycol (PEG) Flexible, hydrophilic.Enhances aqueous solubility and can improve cell permeability. May increase molecular weight.[11][]
Rigid/Cyclic (e.g., piperidine, piperazine)Constrained conformation.Can improve metabolic stability and cell permeability by reducing the number of rotatable bonds and enabling favorable conformations.[1]

Experimental Protocols: A Step-by-Step Guide to Characterization

A robust and multifaceted experimental approach is essential for the successful development and characterization of heterobifunctional degraders. The following protocols outline key assays for evaluating the critical steps in the degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow A 1. Ternary Complex Formation Assays B 2. In Vitro Ubiquitination Assay A->B Confirm productive complex C 3. Cellular Degradation Assays B->C Validate ubiquitination D 4. Downstream Functional Assays C->D Assess cellular phenotype

Caption: A typical experimental workflow for PROTAC development.

Ternary Complex Formation Assays

These assays are designed to confirm that the PROTAC can effectively bridge the POI and the E3 ligase.

a. Surface Plasmon Resonance (SPR)

Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This technique can be used to determine the kinetics and affinity of binary (PROTAC-POI or PROTAC-E3) and ternary complex formation.

Detailed Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VCB complex for VHL) onto a sensor chip surface.

  • Binary Binding Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) and kinetics (kon, koff).

    • Separately, determine the binary binding affinity of the PROTAC for the POI in solution.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the affinity and kinetics of ternary complex formation.

    • Calculate the cooperativity (α), which is the ratio of the binary binding affinity to the ternary binding affinity. A cooperativity value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[14]

b. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Principle: This bead-based immunoassay measures the interaction of two molecules in close proximity. Donor and acceptor beads are coated with antibodies or tags that recognize the POI and E3 ligase, respectively. Upon formation of the ternary complex, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare tagged versions of the POI (e.g., GST-tagged) and the E3 ligase complex (e.g., FLAG-tagged).

    • Select appropriate AlphaLISA donor (e.g., Glutathione) and acceptor (e.g., Anti-FLAG) beads.

  • Assay Setup:

    • In a microplate, combine the tagged POI, tagged E3 ligase complex, and a dilution series of the PROTAC.

    • Include controls such as no PROTAC, and competition with untagged ligands for the POI and E3 ligase.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Detection: Add the AlphaLISA donor and acceptor beads and incubate in the dark.

  • Signal Measurement: Read the plate on an AlphaLISA-compatible plate reader. A bell-shaped curve is often observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect" (formation of non-productive binary complexes).[15]

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the POI.

Principle: A reconstituted in vitro system containing E1, E2, E3, ubiquitin, ATP, and the POI is used to assess PROTAC-mediated ubiquitination. The ubiquitinated POI is then detected by Western blot.

Detailed Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), the E3 ligase complex, the POI, ubiquitin (often biotinylated for easier detection), and ATP.

    • Prepare parallel reactions with a dilution series of the PROTAC and a vehicle control (DMSO).

    • Include negative controls, such as reactions lacking E1, E3, or ATP.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to proceed.

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI should be visible in the presence of a functional PROTAC.

Cellular Degradation Assays

These assays are the ultimate measure of a PROTAC's efficacy in a cellular context.

a. Western Blotting

Principle: This is the gold-standard method for quantifying the levels of a specific protein in cell lysates.

Detailed Protocol:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and separate the lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and probe with a primary antibody specific for the POI.

    • Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[16]

b. HiBiT/NanoBRET™ Assay

Principle: This is a sensitive, real-time, live-cell assay for monitoring protein levels. The POI is endogenously tagged with a small (11 amino acid) HiBiT peptide using CRISPR/Cas9. The HiBiT peptide can combine with a larger LgBiT subunit to form a functional NanoLuc® luciferase. The resulting luminescence is directly proportional to the amount of the HiBiT-tagged POI.

Detailed Protocol:

  • Cell Line Generation: Generate a stable cell line expressing the LgBiT subunit and use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the endogenous gene for the POI.

  • Assay Setup: Plate the engineered cells in a white, multi-well plate.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Luminescence Measurement:

    • Endpoint Assay: After a defined incubation period, add a lytic reagent containing the NanoLuc® substrate and measure luminescence.

    • Kinetic Assay: For real-time monitoring, add a live-cell substrate (e.g., Nano-Glo® Endurazine™) and measure luminescence at multiple time points.

  • Data Analysis: Normalize the luminescence signal to a vehicle control. For endpoint assays, plot a dose-response curve to determine DC50 and Dmax. For kinetic assays, the rate of degradation can also be determined.[17]

Conclusion and Future Perspectives

Heterobifunctional linkers have fundamentally reshaped the landscape of drug discovery, offering a powerful strategy to target and eliminate disease-causing proteins. The success of this modality hinges on a deep understanding of the intricate interplay between the E3 ligase ligand, the linker, and the POI ligand. The rational design of these molecules, guided by a comprehensive suite of biophysical, biochemical, and cellular assays, is paramount to developing potent, selective, and bioavailable protein degraders. As our knowledge of the ubiquitin-proteasome system expands and novel E3 ligases are harnessed, the therapeutic potential of heterobifunctional linkers will undoubtedly continue to grow, paving the way for new treatments for a wide range of diseases.

References

A Technical Guide to Tos-PEG3-C2-methyl ester for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tos-PEG3-C2-methyl ester, a bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This guide details its chemical properties, its role in PROTAC design, and provides experimental protocols and data relevant to its application.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

The Role of this compound as a PROTAC Linker

This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs. Its structure offers several advantageous properties for this application.

Chemical Structure and Properties:

PropertyValueReference
Molecular Formula C17H26O8S[1][2]
Molecular Weight 390.45 g/mol [3][4]
CAS Number 1239588-09-0[2]

The key features of its structure include:

  • A Tosyl (Tos) group: This is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of a warhead (POI ligand) or an E3 ligase ligand.

  • A PEG3 (triethylene glycol) spacer: The PEG component enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The length and flexibility of the PEG chain are critical for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • A C2-methyl ester group: The methyl ester can be hydrolyzed to a carboxylic acid, providing a handle for conjugation to another part of the PROTAC, typically via amide bond formation.

Quantitative Data for PROTACs with PEG Linkers

Table 1: Representative Degradation Performance of PEG-based PROTACs

PROTACTarget ProteinE3 Ligase LigandLinker Composition (similar to PEG3)DC50 (nM)Dmax (%)Cell Line
Compound A BRD4Pomalidomide (CRBN)4-unit PEG5.2>95HeLa
Compound B BTKPomalidomide (CRBN)3-unit PEG8.1~90MOLM-14
Compound C ERRαVon Hippel-Lindau (VHL)3-unit PEG25>9022Rv1

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing a PEG-based linker like this compound.

General Synthesis of a PROTAC using a PEG Linker

This protocol describes a general two-step synthesis involving the initial reaction of this compound with a nucleophilic group on either the POI ligand or the E3 ligase ligand, followed by deprotection and coupling of the second ligand.

Step 1: Nucleophilic Substitution with the Tosyl Group

  • Dissolve the POI ligand or E3 ligase ligand (containing a nucleophilic group like an amine or thiol; 1.0 eq) and this compound (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA; 2.0 eq).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate by flash column chromatography.

Step 2: Hydrolysis of the Methyl Ester and Amide Coupling

  • Dissolve the purified intermediate from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH; 2-3 eq) and stir at room temperature until the hydrolysis of the methyl ester is complete (monitored by LC-MS).

  • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the carboxylic acid intermediate.

  • Dissolve the carboxylic acid intermediate (1.0 eq) and the second ligand (amine-functionalized; 1.1 eq) in anhydrous DMF.

  • Add a peptide coupling agent (e.g., HATU or HBTU; 1.2 eq) and a base (e.g., DIPEA; 2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Work up the reaction as described in Step 1 and purify the final PROTAC by preparative HPLC.

Western Blotting for Protein Degradation

This is a standard assay to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay

This assay determines the effect of protein degradation on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance and normalize the values to the vehicle-treated control wells. Calculate the IC50 value, which represents the concentration of the PROTAC that inhibits cell growth by 50%.

Visualizing Key Concepts in Targeted Protein Degradation

The following diagrams illustrate the fundamental processes and workflows discussed in this guide.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start This compound + POI/E3 Ligand step1 Nucleophilic Substitution start->step1 step2 Hydrolysis & Amide Coupling step1->step2 end_synthesis Purified PROTAC step2->end_synthesis cell_culture Cell Culture end_synthesis->cell_culture treatment PROTAC Treatment cell_culture->treatment western_blot Western Blot (Protein Degradation) treatment->western_blot viability_assay Cell Viability Assay (Functional Outcome) treatment->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis viability_assay->data_analysis UPS_Pathway E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub Transfer E3 E3 (Ub-ligase) E2->E3 Target Target Protein E3->Target Substrate Recognition PolyUb_Target Poly-ubiquitinated Target Protein E3->PolyUb_Target Poly-ubiquitination Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PolyUb_Target->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

References

physical and chemical properties of Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tos-PEG3-C2-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of this compound, a key building block in modern drug discovery.

Introduction

This compound is a heterobifunctional linker molecule widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][][4][5] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1] This linker possesses a tosyl (Tos) group at one end and a methyl ester at the other, connected by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) chain.[6][7] The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation.[6][8][9] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6][10]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₂₆O₈S[1][][4]
Molecular Weight 390.45 g/mol [1][]
IUPAC Name methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate[]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC[]
Appearance Inferred to be a solid-liquid mixture, colorless to light yellow (based on similar compounds)[11]
Solubility The hydrophilic PEG linker increases water solubility.[6] A similar compound, Tos-PEG3, is soluble in Ethanol, DMSO, and water.[11]
Storage Recommended storage at -20°C for long-term stability.[4][11]

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive ends, making it a versatile linker for conjugating two different molecules.

  • Tosyl Group: The p-toluenesulfonyl (tosyl) group is a superb leaving group, making the molecule susceptible to nucleophilic substitution by amines (-NH₂), thiols (-SH), or hydroxyls (-OH).[6][8] This allows for the straightforward attachment of a ligand for an E3 ubiquitin ligase or a target protein.

  • Methyl Ester Group: The methyl ester can be readily hydrolyzed under basic conditions to yield a carboxylic acid (-COOH).[6][7] This acid can then be activated and coupled with an amine-containing molecule to form a stable amide bond.

The primary application of this linker is in the construction of PROTACs. A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, all connected by a linker like this compound.[1] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Structure cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand Linker This compound (or derivative) Target_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

General structure of a PROTAC molecule.

Experimental Protocols

Accurate characterization of this compound and its conjugates is critical. The following are standard methodologies for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure and purity of PEG-containing molecules.[12][13][14]

  • Objective: To verify the chemical structure and assess the purity of the linker.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is particularly useful for identifying hydroxyl protons in PEG derivatives, should any unreacted starting material be present.[15]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic aromatic protons of the tosyl group (typically two doublets around 7.5-8.0 ppm).

    • Identify the singlet for the methyl group of the tosyl moiety (~2.4 ppm).

    • Identify the singlet for the methyl ester group (~3.7 ppm).

    • The repeating ethylene (B1197577) glycol units of the PEG chain will appear as a complex multiplet, typically between 3.5 and 3.8 ppm.[16]

    • Integrate the peaks corresponding to the different parts of the molecule. The ratio of the integrations should correspond to the number of protons in each part of the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the linker and its conjugates.

  • Objective: To determine the exact mass of the molecule and identify any impurities.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS), such as a Q-TOF or Orbitrap instrument.[17][18] MALDI-TOF is also a suitable technique.[19]

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a solvent compatible with LC-MS, such as acetonitrile (B52724)/water with 0.1% formic acid.

  • Methodology (LC-MS):

    • Inject the sample onto a reverse-phase column (e.g., C18).[20]

    • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Introduce the eluent into the ESI source.

    • Acquire mass spectra in positive ion mode. For PEGylated compounds, post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) can simplify the resulting spectra.[18]

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass. Compare the experimental mass to the calculated theoretical mass (390.45 Da) to confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the linker and for purifying it or its derivatives.[]

  • Objective: To determine the purity of the compound and to purify it from reaction mixtures.

  • Instrumentation: An HPLC system with a UV detector and a preparative or analytical reverse-phase column (e.g., C18 or C4).[22]

  • Mobile Phase: A typical mobile phase system is a gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA).[22]

  • Methodology:

    • Dissolve the sample in the mobile phase.

    • Inject the sample onto the column.

    • Run a gradient elution, for example, from 20% to 80% acetonitrile over 20-30 minutes.

    • Monitor the elution profile using a UV detector, typically at 220 nm or 254 nm (for the tosyl group).

  • Data Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. The retention time of PEGylated compounds in RP-HPLC can be influenced by the length of the PEG chain.[19]

Workflows

The following diagrams illustrate the typical workflows involving this compound.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Ester Hydrolysis cluster_step3 Step 3: Amide Coupling Linker1 This compound Reaction1 Linker1->Reaction1 Nucleophile E3 Ligase Ligand (with -NH2, -OH, or -SH) Nucleophile->Reaction1 Product1 Ligand-PEG3-C2-methyl ester Product1_hydrolysis Ligand-PEG3-C2-methyl ester Product1->Product1_hydrolysis Reaction1->Product1 Reaction2 Product1_hydrolysis->Reaction2 Base Base (e.g., LiOH) Base->Reaction2 Product2 Ligand-PEG3-C2-COOH Product2_coupling Ligand-PEG3-C2-COOH Product2->Product2_coupling Reaction2->Product2 Reaction3 Product2_coupling->Reaction3 Target_Ligand Target Protein Ligand (with -NH2) Target_Ligand->Reaction3 Final_PROTAC Final PROTAC Reaction3->Final_PROTAC

A representative synthetic workflow for creating a PROTAC.

Analytical_Workflow cluster_analysis Characterization Sample This compound (or conjugate) HPLC HPLC Analysis Sample->HPLC Purity Check NMR 1H NMR Spectroscopy Sample->NMR Structure Verification MS LC-MS Analysis Sample->MS Mass Confirmation Purity Purity (%) HPLC->Purity Structure Structural Integrity NMR->Structure Mass Molecular Weight MS->Mass

Workflow for the analytical characterization of the linker.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A typical PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][2] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency of protein degradation.[3][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility, cell permeability, and offer synthetic tractability.[1][3]

This document provides a detailed protocol for the synthesis of a PROTAC molecule utilizing the Tos-PEG3-C2-methyl ester linker. This linker features a tosyl group, which is a good leaving group for nucleophilic substitution, and a methyl ester for subsequent amide bond formation. This protocol outlines a two-step process: 1) conjugation of a warhead (targeting the POI) to the linker via substitution of the tosyl group, and 2) hydrolysis of the methyl ester followed by amide coupling to an E3 ligase ligand.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated protein degradation pathway and the general experimental workflow for the synthesis described in this protocol.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis_Workflow cluster_workflow Synthetic Workflow start Start Materials: - this compound - Warhead-NH2 - E3 Ligase Ligand-COOH step1 Step 1: Nucleophilic Substitution Couple Warhead-NH2 to Linker start->step1 intermediate1 Intermediate 1: Warhead-Linker-Ester step1->intermediate1 step2 Step 2: Ester Hydrolysis intermediate1->step2 intermediate2 Intermediate 2: Warhead-Linker-COOH step2->intermediate2 step3 Step 3: Amide Coupling Couple E3 Ligase Ligand-COOH intermediate2->step3 final_product Final PROTAC Molecule step3->final_product purification Purification & Analysis (HPLC, LC-MS, NMR) final_product->purification

Caption: Experimental workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a generic PROTAC using this compound. These are representative procedures and may require optimization for specific warheads and E3 ligase ligands.

Protocol 1: Synthesis of Warhead-PEG3-C2-methyl ester Intermediate

This protocol describes the coupling of an amine-functionalized warhead to the this compound linker via nucleophilic substitution of the tosylate group.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)Mass/Volume
This compound390.451.0390.45 mg
Amine-functionalized Warhead (Warhead-NH2)(Varies)1.2(Varies)
Potassium Carbonate (K₂CO₃)138.213.0414.63 mg
Anhydrous Acetonitrile (B52724) (MeCN)--10 mL
Nitrogen Atmosphere---
Standard Glassware for Synthesis---

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (10 mL).

  • Add the amine-functionalized warhead (1.2 eq) to the solution.

  • Add potassium carbonate (3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at 60 °C overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Warhead-PEG3-C2-methyl ester intermediate.

Expected Outcome:

ParameterValue
Yield 70-85%
Purity (LC-MS) >95%
Appearance Colorless to pale yellow oil or solid
Protocol 2: Hydrolysis of the Methyl Ester

This protocol details the saponification of the methyl ester in the Warhead-PEG3-C2-methyl ester intermediate to the corresponding carboxylic acid.

Reagents and Materials:

Reagent/MaterialMoles (mmol)Mass/Volume
Warhead-PEG3-C2-methyl ester1.0(Varies)
Lithium Hydroxide (B78521) (LiOH)3.0(Varies)
Tetrahydrofuran (THF)-5 mL
Water (H₂O)-5 mL
1 M Hydrochloric Acid (HCl)-As needed

Procedure:

  • Dissolve the Warhead-PEG3-C2-methyl ester intermediate (1.0 eq) in a mixture of THF (5 mL) and water (5 mL).

  • Add lithium hydroxide (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Once complete, acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Warhead-PEG3-C2-carboxylic acid intermediate. This intermediate is often used in the next step without further purification.

Expected Outcome:

ParameterValue
Yield >90% (crude)
Purity (LC-MS) Sufficient for next step
Appearance White to off-white solid or oil
Protocol 3: Amide Coupling to E3 Ligase Ligand

This protocol describes the final step of coupling the Warhead-PEG3-C2-carboxylic acid intermediate with an amine-containing E3 ligase ligand (e.g., pomalidomide, lenalidomide, or a VHL ligand).

Reagents and Materials:

Reagent/MaterialMoles (mmol)Mass/Volume
Warhead-PEG3-C2-carboxylic acid1.0(Varies)
Amine-functionalized E3 Ligase Ligand1.1(Varies)
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)1.2(Varies)
DIPEA (N,N-Diisopropylethylamine)3.0(Varies)
Anhydrous Dimethylformamide (DMF)-5 mL
Nitrogen Atmosphere--

Procedure:

  • Dissolve the Warhead-PEG3-C2-carboxylic acid intermediate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.

Expected Outcome:

ParameterValue
Yield 30-50%
Purity (HPLC) >98%
Appearance White to off-white solid

Conclusion

The synthesis of PROTACs using a modular approach with bifunctional linkers like this compound allows for the systematic variation of warheads and E3 ligase ligands. The protocols provided herein offer a general framework for the synthesis of PROTACs. It is important to note that reaction conditions, purification methods, and yields may vary depending on the specific substrates used. Thorough characterization of all intermediates and the final PROTAC product by LC-MS, NMR, and HPLC is crucial to ensure identity and purity. The flexibility of the PEG linker is a key attribute that can significantly influence the biological activity of the resulting PROTAC, and thus, optimization of the linker length and composition is often a critical step in the development of potent protein degraders.[3][6]

References

Application Notes and Protocols for Tos-PEG3-C2-methyl ester in Bioconjugation and PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins.[5] This linker features two key reactive moieties: a tosyl (tosylate) group and a methyl ester. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to amines, thiols, and hydroxyl groups.[6][7] The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing molecule via standard amide bond formation techniques. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[8][9]

These application notes provide detailed protocols for the key coupling reactions of this compound and illustrate its application in a typical PROTAC synthesis workflow.

Data Presentation: Reaction Conditions Summary

The following table summarizes typical reaction conditions for the key transformations of this compound. Please note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

Reaction TypeNucleophile/ReagentSolventBaseTemperature (°C)Typical Reaction Time (hours)
Nucleophilic Substitution (Tos- group)
Amine CouplingPrimary/Secondary AmineDMF, DMSO, AcetonitrileK₂CO₃, DIPEA, Et₃NRoom Temperature to 6012 - 24
Thiol CouplingThiol (e.g., Cysteine)DMF, DMSO, Aqueous Buffer (pH 7-8)K₂CO₃, DIPEA, Et₃NRoom Temperature2 - 12
Ester Hydrolysis LiOH, NaOH, or KOHTHF/Water, Dioxane/Water-0 to Room Temperature1 - 12
Amide Coupling (post-hydrolysis) AmineDMF, DCMHATU, HOBt, EDC, DIPEARoom Temperature12 - 24

Experimental Protocols

Protocol 1: Coupling of an Amine to the Tosyl Group

This protocol describes the nucleophilic substitution of the tosyl group with a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein ligand)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

  • Add K₂CO₃ (3.0 equivalents) or DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the reaction rate if necessary.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amine-coupled product.

Protocol 2: Coupling of a Thiol to the Tosyl Group

This protocol details the reaction of the tosyl group with a thiol, for example, a cysteine residue on a peptide or a small molecule thiol.

Materials:

  • This compound

  • Thiol-containing molecule

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF.

  • Add K₂CO₃ (2.0 equivalents) or DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to deprotonate the thiol.

  • Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the thiol solution.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, add water to quench the reaction.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography or preparative HPLC.

Protocol 3: Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methyl ester to a carboxylic acid, which is then available for subsequent amide coupling.

Materials:

  • PEG3-C2-methyl ester conjugate (from Protocol 1 or 2)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.

  • Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

  • Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product. This product is often used in the next step without further purification.

Visualization of a PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound. This workflow involves the sequential coupling of a target protein ligand and an E3 ligase ligand.

PROTAC_Synthesis_Workflow start This compound intermediate1 E3 Ligase Ligand-PEG3-C2-methyl ester start->intermediate1 Nucleophilic Substitution (Protocol 1) ligand1 Amine-containing E3 Ligase Ligand ligand1->intermediate1 hydrolysis Ester Hydrolysis intermediate1->hydrolysis (Protocol 3) intermediate2 E3 Ligase Ligand-PEG3-C2-COOH hydrolysis->intermediate2 final_protac Final PROTAC Molecule intermediate2->final_protac Amide Coupling (e.g., HATU, DIPEA) ligand2 Amine-containing Target Protein Ligand ligand2->final_protac

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tos-PEG3-C2-methyl ester in nucleophilic substitution reactions. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The tosyl group serves as an excellent leaving group, facilitating reactions with a variety of nucleophiles, while the methyl ester provides a handle for further synthetic modifications. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides spatial separation in complex molecular architectures.

Overview of Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively attacks an electron-deficient atom or group, displacing a leaving group. In the context of this compound, the tosylate is an excellent leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles such as amines, thiols, and alcohols. This reaction is central to the process of PEGylation, which can improve the pharmacokinetic properties of therapeutic molecules.

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the tosyl group, leading to the formation of a new covalent bond and the departure of the tosylate anion.

Nucleophilic_Substitution_Mechanism cluster_reactants Reactants cluster_products Products Tos_PEG_Ester Tos-PEG3-C2-COOCH3 Product Nu-PEG3-C2-COOCH3 Tos_PEG_Ester->Product Substitution Leaving_Group Tos-H Tos_PEG_Ester->Leaving_Group Leaving Group Departure Nucleophile Nu-H Nucleophile->Tos_PEG_Ester Nucleophilic Attack

Caption: General mechanism of nucleophilic substitution on this compound.

Applications in PROTAC Synthesis

This compound is frequently employed as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The nucleophilic substitution reaction is typically used to conjugate one of the PROTAC's ligands (either the E3 ligase ligand or the target protein ligand) to the PEG linker.

PROTAC_Synthesis_Workflow Start Start with Ligand 1 (e.g., with a primary amine) Step1 Nucleophilic Substitution with This compound Start->Step1 Intermediate Ligand 1-PEG3-C2-methyl ester Step1->Intermediate Step2 Hydrolysis of methyl ester to carboxylic acid Intermediate->Step2 Intermediate2 Ligand 1-PEG3-C2-COOH Step2->Intermediate2 Step3 Amide coupling with Ligand 2 (with an amine) Intermediate2->Step3 Final_PROTAC Final PROTAC: Ligand 1-Linker-Ligand 2 Step3->Final_PROTAC

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for conducting nucleophilic substitution reactions with this compound using primary amines, thiols, and alcohols as nucleophiles.

Reaction with Primary Amines (Amination)

This protocol describes the reaction of this compound with a primary amine to form a secondary amine linkage. This is a common step in the synthesis of more complex molecules, including PROTACs.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.0-3.0 equivalents) to the solution.

  • In a separate flask, dissolve this compound (1.1-1.2 equivalents) in anhydrous DMF.

  • Add the this compound solution dropwise to the primary amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to increase the reaction rate if necessary.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Reaction with Thiols (Thiolation)

This protocol details the reaction of this compound with a thiol to form a thioether linkage.

Materials:

  • This compound

  • Thiol-containing compound

  • Anhydrous DMF or Acetonitrile

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a solution of the thiol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add the this compound solution to the thiolate mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, filter off the base.

  • Dilute the filtrate with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Reaction with Alcohols (Alkoxylation)

This protocol outlines the procedure for reacting this compound with an alcohol to form an ether linkage. This reaction typically requires a strong base to deprotonate the alcohol.

Materials:

  • This compound

  • Alcohol of interest

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong, non-nucleophilic base

  • Inert atmosphere (Nitrogen or Argon)

  • Standard synthesis glassware

Procedure:

  • Under an inert atmosphere, add the alcohol (1.0 equivalent) to a flask containing anhydrous THF.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Dissolve this compound (1.1 equivalents) in anhydrous THF.

  • Add the this compound solution dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for nucleophilic substitution reactions involving tosylated PEG linkers, compiled from analogous reactions in the scientific literature. Actual yields may vary depending on the specific nucleophile and reaction conditions.

Table 1: Reaction Conditions and Yields for Nucleophilic Substitution of Tosylated PEG Linkers

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AmineDIPEADMF25 - 5012 - 2470 - 90
ThiolK₂CO₃DMF254 - 1285 - 95
AlcoholNaHTHF0 - 2512 - 2460 - 80

Purification and Characterization

Purification: The purification of the resulting PEGylated compounds is crucial to remove unreacted starting materials, excess reagents, and byproducts.

  • Flash Column Chromatography: Silica gel chromatography is a standard method for purifying small molecule PEGylated products. A gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., dichloromethane (B109758) or hexanes) is typically used.

  • Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, especially for final compounds in drug development, reverse-phase preparative HPLC is often employed. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used.

Characterization: The structure and purity of the final products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the PEGylated product. The disappearance of the signals corresponding to the tosyl group and the appearance of new signals corresponding to the incorporated nucleophile are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound, thereby verifying its elemental composition.

Purification_and_Analysis_Workflow Crude_Product Crude Reaction Mixture Purification Purification Crude_Product->Purification Flash_Chromo Flash Column Chromatography Purification->Flash_Chromo Standard Purity Prep_HPLC Preparative HPLC Purification->Prep_HPLC High Purity Pure_Product Pure Product Flash_Chromo->Pure_Product Prep_HPLC->Pure_Product Characterization Characterization Pure_Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (HRMS) Characterization->MS Final_Confirmation Structure and Purity Confirmed NMR->Final_Confirmation MS->Final_Confirmation

Caption: General workflow for the purification and analysis of PEGylated products.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle strong bases like sodium hydride with extreme caution as they are highly reactive with water and flammable.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

These application notes and protocols are intended as a guide. Reaction conditions may need to be optimized for specific substrates and desired outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which can be crucial for optimal ternary complex formation.[3][5] Tos-PEG3-C2-methyl ester is a versatile PEG-based linker that facilitates the covalent attachment of a warhead and an E3 ligase ligand. This linker features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent amide bond formation.[6][7]

These application notes provide detailed protocols and supporting data for the use of this compound in the synthesis of PROTACs.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein molecule.[1]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (Warhead Binding) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (Ligand Binding) E3Ligase->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 ATP AMP+PPi E2->E3Ligase Proteasome 26S Proteasome PolyUb->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Mechanism of Action Validation Synthesis Synthesis of PROTAC using this compound Binding Binding Affinity Assays (e.g., SPR, ITC) Synthesis->Binding TernaryComplexFormation Ternary Complex Formation Assays (e.g., TR-FRET, AlphaLISA) Synthesis->TernaryComplexFormation Degradation Target Protein Degradation (Western Blot, In-Cell Western) Binding->Degradation TernaryComplexFormation->Degradation DC50_Dmax Determination of DC50 and Dmax Degradation->DC50_Dmax ProteasomeInhibitor Co-treatment with Proteasome Inhibitor (e.g., MG132) Degradation->ProteasomeInhibitor E3LigaseKnockdown E3 Ligase Knockdown/out Experiments Degradation->E3LigaseKnockdown Phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) DC50_Dmax->Phenotypic Logical_Relationships cluster_components PROTAC Components cluster_properties Linker Properties cluster_outcomes Biological Outcomes Warhead Warhead (Binds Target Protein) TernaryComplex Ternary Complex Formation & Stability Warhead->TernaryComplex E3LigaseLigand E3 Ligase Ligand (Recruits E3 Ligase) E3LigaseLigand->TernaryComplex Linker Linker (this compound based) Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Solubility Solubility Linker->Solubility Length->TernaryComplex Flexibility->TernaryComplex CellPermeability Cell Permeability Solubility->CellPermeability Pharmacokinetics Pharmacokinetics Solubility->Pharmacokinetics Degradation Target Protein Degradation (DC50, Dmax) TernaryComplex->Degradation CellPermeability->Degradation

References

Application Notes and Protocols for PROTAC Synthesis with a PEG3 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[5]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[6] Specifically, a PEG3 linker, composed of three ethylene (B1197577) glycol units, offers a balance of these properties. This document provides detailed experimental protocols for the synthesis of PROTACs incorporating a PEG3 linker, utilizing two common conjugation strategies: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) PROTAC PROTAC POI->PROTAC PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI E2 E2-Ub E2->E3_Ligase Recruitment Ub Ubiquitin PolyUb_POI Polyubiquitinated POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Protocols

The synthesis of a PROTAC with a PEG3 linker is a modular process involving the separate synthesis or acquisition of the POI ligand, the E3 ligase ligand, and a bifunctional PEG3 linker. These components are then coupled in a stepwise manner.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized component (either the POI ligand or the E3 ligase ligand) with an amine-functionalized PEG3 linker, followed by deprotection and subsequent coupling to the second ligand.

Step 1: Amide Coupling of Component A with Boc-NH-PEG3-COOH

  • Reagents and Materials:

    • Component A-NH2 (e.g., POI ligand with a primary amine) (1.0 eq)

    • Boc-NH-PEG3-COOH (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve Boc-NH-PEG3-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of Component A-NH2 in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Component A-PEG3-NH-Boc .

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Component A-PEG3-NH-Boc

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

  • Procedure:

    • Dissolve Component A-PEG3-NH-Boc in DCM.

    • Cool the solution to 0 °C and add TFA (typically 20-50% v/v).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt, Component A-PEG3-NH2 , is often used in the next step without further purification.

Step 3: Final Amide Coupling with Component B

  • Reagents and Materials:

    • Component A-PEG3-NH2 (from Step 2)

    • Component B-COOH (e.g., E3 ligase ligand with a carboxylic acid) (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure outlined in Step 1, using Component A-PEG3-NH2 and Component B-COOH as the coupling partners.

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: Click Chemistry (CuAAC)

This protocol describes the copper(I)-catalyzed cycloaddition of an alkyne-functionalized component with an azide-functionalized PEG3 linker, followed by coupling to the second component. This method offers high efficiency and functional group tolerance.[1]

Step 1: Synthesis of Component A-PEG3-Azide

  • Reagents and Materials:

    • Component A-Alkyne (e.g., POI ligand with a terminal alkyne) (1.0 eq)

    • Azido-PEG3-amine (1.1 eq)

    • Follow a standard amide coupling protocol (e.g., using HATU/DIPEA) if Component A has a carboxylic acid to be coupled with the amine end of the PEG3 linker.

Step 2: Final Click Chemistry Coupling with Component B

  • Reagents and Materials:

    • Component A-PEG3-Azide (from Step 1) (1.0 eq)

    • Component B-Alkyne (e.g., E3 ligase ligand with a terminal alkyne) (1.0 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve Component A-PEG3-Azide and Component B-Alkyne in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of PROTACs incorporating a PEG3 linker. The data is compiled from various literature sources and is intended to be illustrative. Actual results will vary depending on the specific POI and E3 ligase ligands used.

Table 1: Representative Synthesis Data for PEG3-Linked PROTACs

StepReaction TypeStarting MaterialsProductYield (%)Purity (%)
1Amide CouplingPOI-NH2 + Boc-NH-PEG3-COOHPOI-PEG3-NH-Boc70-90>95
2Boc DeprotectionPOI-PEG3-NH-BocPOI-PEG3-NH2>95Crude
3Amide CouplingPOI-PEG3-NH2 + E3-COOHFinal PROTAC50-80>98
1Click ChemistryPOI-Alkyne + Azide-PEG3-E3Final PROTAC55-90>98

Table 2: Representative Biological Activity of PEG3-Linked PROTACs

PROTAC IDTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC-PEG3-1BRD4CRBNPEG325>90HeLa
PROTAC-PEG3-2ERαVHLPEG35085MCF7
PROTAC-PEG3-3BTKCRBNPEG310>95Ramos

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[5]

Experimental Workflow

The development of a PROTAC involves a systematic workflow from initial design and synthesis to biological evaluation.

PROTAC_Workflow PROTAC Development Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Design PROTAC Design (POI & E3 Ligands, Linker) Synthesis Chemical Synthesis (Amide Coupling or Click Chemistry) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding Binding Assays (SPR, ITC) Purification->Binding Ternary Ternary Complex Formation (TR-FRET, FP) Binding->Ternary Degradation Protein Degradation Assays (Western Blot, In-Cell Western) Ternary->Degradation Cellular Cellular Activity Assays (Viability, Apoptosis) Degradation->Cellular SAR Structure-Activity Relationship (SAR) Studies Cellular->SAR SAR->Design Iterative Optimization PK Pharmacokinetic (PK) Studies SAR->PK InVivo In Vivo Efficacy Studies PK->InVivo

Caption: A typical workflow for the design and evaluation of PROTACs.

References

Application Notes and Protocols for Tos-PEG3-C2-methyl ester Coupling with Amine Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][] This linker features a polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4] The molecule is flanked by two distinct reactive groups: a tosylate (Tos) group and a methyl ester. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, making it highly reactive towards primary and secondary amines.[4] The methyl ester provides a second site for conjugation, typically after hydrolysis to a carboxylic acid.

The primary application of this compound involves its reaction with amine functional groups. This reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the amine nitrogen attacks the carbon atom to which the tosylate is attached, leading to the displacement of the tosylate leaving group and the formation of a stable secondary amine linkage. This specific reactivity allows for the controlled and directional conjugation of molecules.

Applications in Drug Development

The unique properties of the PEG linker and the specific reactivity of the tosyl group make this compound a valuable tool in drug development:

  • PROTAC Synthesis: PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] this compound can be used to link a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The amine-reactive tosyl group allows for the initial conjugation to one of the ligands.

  • Bioconjugation: This linker can be used to attach small molecules, peptides, or proteins containing amine groups to other molecules or surfaces. The PEG spacer can improve the solubility and reduce the immunogenicity of the conjugated molecule.[5]

  • Surface Modification: Amine-containing surfaces can be modified with this compound to introduce a PEG layer, which can reduce non-specific binding of proteins and cells.

The controlled nature of the tosyl-amine reaction, coupled with the beneficial properties of the PEG spacer, provides researchers with a powerful tool for creating novel therapeutics and research reagents.

Experimental Protocols

Protocol 1: Coupling of this compound to an Amine-Containing Small Molecule

This protocol describes a general procedure for the conjugation of this compound to a small molecule containing a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vial

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass Spectrometer (MS) for product characterization

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF in a reaction vial.

    • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Reaction Setup:

    • To the solution of the amine-containing small molecule, add a base such as triethylamine or diisopropylethylamine (2-3 equivalents). The base is required to deprotonate the amine, increasing its nucleophilicity.

    • Slowly add the solution of this compound to the reaction mixture while stirring.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the desired conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Protocol 2: PEGylation of a Protein with this compound

This protocol outlines a general procedure for the PEGylation of a protein using this compound. The reaction targets solvent-accessible amine groups on the protein surface, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.

Materials:

  • Protein with accessible amine groups

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine containing buffer

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

  • SDS-PAGE for analysis

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) for characterization

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an appropriate amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the PEG reagent.[6]

  • PEG Reagent Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

  • PEGylation Reaction:

    • Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently stirring. The optimal molar ratio of PEG reagent to protein needs to be determined empirically for each specific protein and desired degree of PEGylation.[7]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction conditions (temperature, time, and pH) may need to be optimized.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding an excess of a small molecule primary amine, such as Tris or glycine, to consume any unreacted PEG reagent.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by dialysis against an appropriate buffer or by using size-exclusion chromatography (SEC).[4] Ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be used for further purification and separation of different PEGylated species.[][4]

  • Analysis and Characterization:

    • Analyze the extent of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein.

    • Characterize the final product by mass spectrometry to determine the exact mass and the number of attached PEG chains.[8]

Data Presentation

Table 1: Reaction Parameters for this compound Coupling

ParameterSmall Molecule ConjugationProtein PEGylation
Solvent Anhydrous DMF, DMSO, or other suitable organic solventAqueous buffer (e.g., PBS), pH 7.2-8.0
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Not typically required, pH of buffer is sufficient
Molar Ratio (PEG:Amine) 1.1 : 15:1 to 50:1 (empirically determined)
Temperature Room Temperature4°C to Room Temperature
Reaction Time 2 - 24 hours1 - 16 hours
Purification Method Flash Chromatography, Preparative HPLCDialysis, Size-Exclusion Chromatography (SEC), IEX, HIC

Visualizations

Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_analysis_purification Monitoring and Purification cluster_product Final Product Tos_PEG This compound in Anhydrous DMF Mixing Combine Reactants Tos_PEG->Mixing Amine_Molecule Amine-containing Molecule in Anhydrous DMF + Base Amine_Molecule->Mixing Stirring Stir at Room Temperature (2-24 hours) Mixing->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Monitoring->Stirring Incomplete Purification Purify by HPLC or Column Chromatography Monitoring->Purification Reaction Complete Final_Product Characterize by LC-MS and NMR Purification->Final_Product

Caption: Workflow for coupling this compound with an amine.

PROTAC_Signaling_Pathway cluster_protac PROTAC Action cluster_degradation Protein Degradation Pathway PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated Target Protein Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Step-by-Step Guide to Synthesizing a VHL-based PROTAC with Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a tosylated polyethylene (B3416737) glycol (PEG) linker. The modular strategy involves the synthesis of a von Hippel-Lindau (VHL) E3 ligase ligand with a reactive amine handle, a target protein inhibitor (in this example, a p38α kinase inhibitor) with a carboxylic acid handle, and their subsequent coupling using the bifunctional linker, Tos-PEG3-C2-methyl ester. This protocol is designed to be a comprehensive resource for researchers in the field of targeted protein degradation.

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The choice of linker is critical as it influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] PEG linkers are often employed to improve solubility and cell permeability.[3]

This guide will focus on a synthetic route involving the nucleophilic substitution of a tosylated PEG linker with an amine-functionalized VHL ligand, followed by amide coupling to the warhead.

Experimental Protocols

This section details the multi-step synthesis of a VHL-based PROTAC targeting p38α kinase. The synthesis is divided into three main parts:

  • Synthesis of an amine-functionalized VHL ligand.

  • Synthesis of the PROTAC by coupling the VHL ligand and a p38α inhibitor with the this compound linker.

  • Characterization of the final PROTAC.

Part 1: Synthesis of Amine-Functionalized VHL Ligand (VH032 Amine)

The synthesis of the VHL ligand with a free amine handle (VH032 amine) is a crucial first step. A feasible, column chromatography-free, multi-gram scale synthetic process for VH032 amine hydrochloride has been reported, which can be completed in a week with a 65% overall yield and 97% purity.[4] This process involves several steps starting from commercially available building blocks. For the purpose of this guide, we will assume the availability of the VH032 amine as a starting material. The synthesis of this key intermediate has been described in detail elsewhere.[4][5]

Part 2: PROTAC Synthesis via Nucleophilic Substitution and Amide Coupling

This part describes the core synthetic steps to assemble the final PROTAC.

Step 2a: Reaction of VH032 Amine with this compound

This step involves a nucleophilic substitution reaction where the primary amine of the VHL ligand displaces the tosyl group of the linker.

  • Reagents and Materials:

    • VH032 Amine (1.0 eq)

    • This compound (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve VH032 Amine in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Heat the reaction mixture to 50-60 °C and stir overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the VHL-PEG3-C2-methyl ester intermediate.

Step 2b: Hydrolysis of the Methyl Ester

The methyl ester of the intermediate is hydrolyzed to a carboxylic acid to prepare it for coupling with the warhead.

  • Reagents and Materials:

    • VHL-PEG3-C2-methyl ester intermediate (1.0 eq)

    • Lithium hydroxide (B78521) (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF) and Water (1:1 mixture)

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the VHL-PEG3-C2-methyl ester intermediate in a 1:1 mixture of THF and water.

    • Add LiOH to the solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the VHL-PEG3-C2-carboxylic acid.

Step 2c: Amide Coupling with p38α Inhibitor

The final step is the amide bond formation between the VHL-linker construct and the amine-functionalized p38α inhibitor.

  • Reagents and Materials:

    • VHL-PEG3-C2-carboxylic acid (1.0 eq)

    • p38α inhibitor with a free amine (e.g., an analogue of PH-797804 with a linker attachment point) (1.1 eq)[2]

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the VHL-PEG3-C2-carboxylic acid in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the amine-functionalized p38α inhibitor to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Part 3: Characterization of the Final PROTAC

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • 1H and 13C NMR Spectroscopy: To confirm the structure of the synthesized PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the PROTAC.

  • HPLC: To determine the purity of the final compound.

Data Presentation

The following table summarizes representative quantitative data for a VHL-based PROTAC targeting p38α with a linker of similar length to a PEG3 linker, as reported in the literature.[2]

ParameterValue
PROTAC Identifier NR-11c
Molecular Formula C59H71BrF2N10O8S
Calculated Mass [M+H]+ 1197.44013
Observed Mass [M+H]+ 1197.43677
Yield Not explicitly stated for final step
Purity (by HPLC) >95%
1H NMR Consistent with proposed structure
13C NMR Consistent with proposed structure

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Final Product cluster_characterization Characterization VH032_Amine VH032 Amine Step_2a Step 2a: Nucleophilic Substitution VH032_Amine->Step_2a Tos_Linker This compound Tos_Linker->Step_2a p38a_Inhibitor p38α Inhibitor (amine-functionalized) Step_2c Step 2c: Amide Coupling p38a_Inhibitor->Step_2c Intermediate_1 VHL-PEG3-C2-methyl ester Step_2a->Intermediate_1 Step_2b Step 2b: Ester Hydrolysis Intermediate_2 VHL-PEG3-C2-carboxylic acid Step_2b->Intermediate_2 Final_PROTAC Final PROTAC Step_2c->Final_PROTAC Intermediate_1->Step_2b Intermediate_2->Step_2c Analysis NMR, HRMS, HPLC Final_PROTAC->Analysis

Caption: Experimental workflow for the synthesis of a VHL-based PROTAC.

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC VHL-p38α PROTAC p38a p38α Kinase (Target Protein) PROTAC->p38a binds VHL VHL E3 Ligase PROTAC->VHL binds Ternary_Complex Ternary Complex (p38α-PROTAC-VHL) p38a->Ternary_Complex VHL->Ternary_Complex Polyubiquitination Polyubiquitination of p38α Ternary_Complex->Polyubiquitination recruits E1/E2 Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 E2->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome recognized by Degradation p38α Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: VHL-mediated degradation of p38α kinase by a PROTAC.

References

Application Notes: Tos-PEG3-C2-methyl ester in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tos-PEG3-C2-methyl ester is a bifunctional, PEG-based chemical linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins implicated in diseases such as cancer. This linker is composed of a three-unit polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and provides spatial separation, a tosyl (Tos) group that acts as a good leaving group for nucleophilic substitution, and a methyl ester that can be hydrolyzed to a carboxylic acid for further conjugation.

The modular nature of PROTACs, consisting of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and optimization. The linker itself is a critical component, heavily influencing the efficacy, selectivity, and physicochemical properties of the final PROTAC molecule.

Principle of Application

In the context of cancer research, this compound serves as a building block for constructing PROTACs designed to degrade oncoproteins. The synthesis typically involves a multi-step process where the linker connects a warhead (a ligand binding to the cancer-related protein of interest) to an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon or VH032 for VHL). The resulting PROTAC molecule acts as a bridge, bringing the target protein into proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.

Data Presentation

As of the latest available scientific literature, no specific peer-reviewed studies have been published detailing the synthesis of a named PROTAC using This compound and reporting its quantitative biological data (e.g., DC₅₀, IC₅₀) against a specific cancer target. Chemical suppliers list this compound as a PROTAC linker, but its application in a specific, publicly documented cancer research context is not yet available.

Therefore, the following table presents hypothetical data for a PROTAC, "Degrader-X," to illustrate how such data would be structured. This is for demonstrative purposes only.

Table 1: Illustrative Biological Activity of a Hypothetical PROTAC ("Degrader-X") Synthesized with a PEG3 Linker

ParameterCell LineTarget ProteinValue
DC₅₀ (Degradation) MCF-7 (Breast Cancer)Estrogen Receptor α50 nM
IC₅₀ (Proliferation) MCF-7 (Breast Cancer)-100 nM
DC₅₀ (Degradation) VCaP (Prostate Cancer)Androgen Receptor75 nM
IC₅₀ (Proliferation) VCaP (Prostate Cancer)-150 nM

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a potential synthetic route involving nucleophilic substitution on the tosyl group and subsequent amide coupling after ester hydrolysis.

Step 1: Coupling of Target Ligand to the Linker

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the target protein ligand (containing a nucleophilic group, e.g., a phenol (B47542) or amine, 1.0 eq) in an anhydrous solvent such as Dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution to deprotonate the nucleophile.

  • Linker Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 60-80 °C overnight.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the ligand-linker conjugate.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolution: Dissolve the purified ligand-linker conjugate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (B78521) (LiOH, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the hydrolysis by LC-MS until the starting material is consumed.

  • Acidification and Extraction: Acidify the reaction mixture to pH ~3-4 with 1N HCl. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid derivative.

Step 3: Amide Coupling with E3 Ligase Ligand

  • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid derivative from Step 2 (1.0 eq) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.2 eq) and a base like Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) analog, 1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the formation of the final PROTAC product by LC-MS.

  • Purification: Upon completion, purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC) to obtain the high-purity product.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cancer cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification:

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to each lysate and boil at 95 °C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4 °C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (Oncoprotein) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC & E3 Recycled Degradation Degradation Products Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation Synthesis PROTAC Synthesis (using this compound) CellCulture Cancer Cell Culture Synthesis->CellCulture Treatment Cell Treatment with PROTAC CellCulture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Viability Cell Viability Assay (IC₅₀) Treatment->Viability WesternBlot Western Blot for Degradation (DC₅₀) Lysis->WesternBlot

Caption: Workflow for the synthesis and in vitro evaluation of a PROTAC.

Logical Relationship in PROTAC Synthesis

Synthesis_Logic Ligand_POI Target Protein Ligand (e.g., Kinase Inhibitor) Plus1 + Ligand_POI->Plus1 Linker This compound Linker->Plus1 Ligand_E3 E3 Ligase Ligand (e.g., Pomalidomide) Plus2 + Ligand_E3->Plus2 Intermediate Ligand-Linker Intermediate Intermediate->Plus2 Final_PROTAC Final PROTAC Molecule Plus1->Intermediate Step 1 Plus2->Final_PROTAC Step 2 & 3

Caption: Modular logic for the synthesis of a PROTAC molecule.

Application Notes and Protocols for Developing Cell-Permeable PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][2] This linker is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a productive ternary complex for target degradation.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique properties that can address common challenges in developing effective protein degraders.[1][2]

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a balance of hydrophilicity and flexibility.[2] This characteristic is particularly advantageous in overcoming the poor solubility and limited cell permeability often associated with the large and lipophilic nature of PROTAC molecules.[2] The relationship between PEGylation and cell permeability is complex; while the hydrophilicity of PEG can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[2] This "chameleon-like" behavior can shield the polar surface area of the PROTAC, presenting a more compact and less polar structure that is more conducive to cellular uptake.[2][3] However, excessive PEGylation can also negatively impact permeability, highlighting the need for careful optimization of the linker length for each specific PROTAC system.[2]

These application notes provide a comprehensive guide to the design and evaluation of cell-permeable PROTACs incorporating PEG linkers. We present quantitative data on the impact of PEG linker length on PROTAC properties, detailed protocols for key experimental assays, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: Impact of PEG Linker Length on PROTAC Properties

The following tables summarize quantitative data from various studies, illustrating the influence of PEG linker length on the physicochemical properties, cell permeability, and degradation efficacy of PROTACs.

Table 1: Physicochemical Properties of Representative PROTACs with Varying PEG Linker Lengths

PROTAC ExampleTargetE3 LigaseLinker CompositionMolecular Weight (Da)cLogPTPSA (Ų)HBDHBAReference
PROTAC 1 BRD4CRBNPEG-like8844.3204312[3]
PROTAC 2 BRD4CRBNPEG-like (shorter)8264.1188311[3]
PROTAC 3 BRD4CRBNAlkyl8105.516339[3]
MZ1 BETVHLPEG4858.52.9225.8513[4]
Compound 7 BETVHLPEG3814.43.5213.5512[4]
Compound 9 BETVHLPEG5902.62.3238.1514[4]
AT1 Analogue (15) BETVHLPEG1788.42.8204.3612[4]
AT1 Analogue (16) BETVHLPEG2832.52.5216.6613[4]

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Cell Permeability and Degradation Efficacy of PROTACs with Varying PEG Linker Lengths

PROTAC ExampleTargetCell LinePermeability (Papp, 10⁻⁶ cm/s)DC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC 1 BRD4-High (surrogate assay)--[3][5]
PROTAC 2 BRD4-Medium (surrogate assay)--[3][5]
PROTAC 3 BRD4-Low (surrogate assay)--[3][5]
MZ1 BETHeLa0.626>95[4]
Compound 7 BETHeLa---[4]
Compound 9 BETHeLa0.006>1000<20[4]
AT1 Analogue (15) BETHeLa0.005--[4]
AT1 Analogue (16) BETHeLa0.003--[4]
ERα PROTAC (12-atom linker) ERαMCF-7-~100~70[6]
ERα PROTAC (16-atom linker) ERαMCF-7-<10>90[6]
TBK1 PROTAC (<12-atom linker) TBK1--No degradation-[7]
TBK1 PROTAC (21-atom linker) TBK1--396[7]
TBK1 PROTAC (29-atom linker) TBK1--29276[7]
CRBN PROTAC (0 PEG units) BRD4H661-< 0.5 µM-[7]
CRBN PROTAC (1-2 PEG units) BRD4H661-> 5 µM-[7]
CRBN PROTAC (4-5 PEG units) BRD4H661-< 0.5 µM-[7]

Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a high-throughput, cell-free method to predict passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane)

  • 96-well acceptor plates (low-binding)

  • Lecithin in dodecane (B42187) solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the filter (donor) plate.

  • Prepare Donor Solutions: Dissolve test PROTACs and controls in a suitable solvent (e.g., DMSO) and then dilute in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).

  • Add Donor Solutions: Add 150 µL of the donor solution to each well of the coated filter plate.

  • Assemble and Incubate: Place the donor plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor solution. Incubate the plate assembly at room temperature for 16 hours in a sealed container with wet paper towels to minimize evaporation.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, [C]a = concentration in the acceptor well, and [C]eq = equilibrium concentration.

Western Blot for PROTAC-Induced Protein Degradation

Principle: Western blotting is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC. This allows for the determination of key parameters such as DC₅₀ (the concentration of PROTAC that results in 50% degradation) and Dₘₐₓ (the maximum percentage of protein degradation).

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.

In-Cell Ubiquitination Assay by Immunoprecipitation and Western Blot

Principle: This assay determines if the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system. The target protein is immunoprecipitated from cell lysates, and the ubiquitinated forms are detected by Western blotting.

Materials:

  • Cell culture reagents

  • PROTAC compound, vehicle control (e.g., DMSO), and proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer with 1% SDS for denaturing lysis)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G agarose (B213101) or magnetic beads

  • Primary antibody against ubiquitin for Western blotting

  • Other reagents and equipment for Western blotting as described above

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and/or vehicle control. In a positive control well, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

  • Denaturing Cell Lysis: Harvest and wash the cells. Lyse the cells in a denaturing lysis buffer (e.g., RIPA with 1% SDS) and boil for 10 minutes to disrupt protein-protein interactions.

  • Lysate Dilution and Pre-clearing: Dilute the lysate with lysis buffer without SDS to reduce the SDS concentration to 0.1%. Pre-clear the lysate by incubating with protein A/G beads for 1-2 hours at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C.

    • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

    • Collect the beads and wash them three to five times with wash buffer.

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

    • Perform Western blotting as described in the previous protocol.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.

Mandatory Visualizations

PROTAC_Mechanism_of_Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & In-Cell Evaluation cluster_analysis Data Analysis Design Vary PEG Linker Length Permeability Cell Permeability Assay (e.g., PAMPA) Design->Permeability Engagement Target Engagement Assay (e.g., NanoBRET) Design->Engagement Papp Calculate Papp Permeability->Papp Ubiquitination Ubiquitination Assay (IP/Western) Engagement->Ubiquitination Degradation Degradation Assay (Western Blot) Ubiquitination->Degradation DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax SAR Structure-Activity Relationship (SAR) Papp->SAR DC50_Dmax->SAR

References

Application Notes and Protocols for PROTAC Synthesis Utilizing HATU, DIPEA, and a Tos-PEG3-C2-Methyl Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's physicochemical properties and its ability to induce a productive ternary complex between the POI and the E3 ligase.[2] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and provide optimal spacing.[2]

This application note details the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in the synthesis of PROTACs, with a specific focus on a synthetic strategy involving the Tos-PEG3-C2-methyl ester linker. This strategy involves a multi-step approach, culminating in a robust HATU/DIPEA-mediated amide bond formation to finalize the PROTAC structure.

The Role of HATU and DIPEA in Amide Bond Formation

HATU is a highly efficient uronium salt-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine. Its mechanism involves the activation of the carboxylic acid to form a highly reactive OAt-active ester.[3] DIPEA, a non-nucleophilic organic base, is crucial in this process as it deprotonates the carboxylic acid to form the carboxylate anion, which then reacts with HATU.[4] The use of HATU/DIPEA is favored in PROTAC synthesis due to high coupling efficiencies, fast reaction rates, and mild reaction conditions that are compatible with complex molecular structures.[5]

Synthetic Strategy with this compound

The this compound is a versatile bifunctional linker. The tosyl group serves as an excellent leaving group for nucleophilic substitution by an amine-containing molecule (either the POI ligand or E3 ligase ligand). The methyl ester can then be hydrolyzed to a carboxylic acid, which becomes the handle for the subsequent HATU/DIPEA mediated coupling with the second component of the PROTAC.

This three-step synthetic route provides a modular and reliable method for PROTAC assembly.

Experimental Protocols

The following protocols outline the sequential steps for synthesizing a PROTAC using an amine-functionalized first component (Component A-NH₂), the this compound linker, and an amine-functionalized second component (Component B-NH₂).

Protocol 1: Nucleophilic Substitution of this compound

This protocol describes the attachment of the first component to the PEG linker.

Reagents and Materials:

  • Component A-NH₂ (e.g., E3 Ligase Ligand with a primary or secondary amine) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve Component A-NH₂ in anhydrous ACN or DMF.

  • Add K₂CO₃ or DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 50-70°C and stir overnight (12-18 hours).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature. If using K₂CO₃, filter the solid.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Component A-NH-PEG3-C2-methyl ester .

Protocol 2: Saponification (Hydrolysis) of the Methyl Ester

This protocol converts the terminal methyl ester to a carboxylic acid, preparing it for the HATU coupling.

Reagents and Materials:

  • Component A-NH-PEG3-C2-methyl ester (1.0 eq)

  • Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) and Water (typically in a 2:1 or 3:1 ratio)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolve the Component A-NH-PEG3-C2-methyl ester in a mixture of THF and water.[6]

  • Add LiOH·H₂O to the solution and stir at room temperature for 2-4 hours.[6]

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0°C and acidify to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Component A-NH-PEG3-C2-COOH . This product is often used in the next step without further purification.

Protocol 3: HATU/DIPEA-Mediated Amide Coupling

This is the final coupling step to form the PROTAC molecule.

Reagents and Materials:

  • Component A-NH-PEG3-C2-COOH (1.0 eq)

  • Component B-NH₂ (e.g., POI Ligand with a primary or secondary amine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve Component A-NH-PEG3-C2-COOH in anhydrous DMF.[2]

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[2]

  • Add Component B-NH₂ to the reaction mixture.

  • Stir the reaction at room temperature overnight (12-18 hours).[2]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC or flash column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key steps in PROTAC synthesis. Yields and reaction times can vary depending on the specific substrates used.

Reaction Step Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
Nucleophilic Substitution Amine, Tosyl-PEG-Ester, K₂CO₃/DIPEAACN or DMF25 - 7012 - 1860 - 85[6]
Ester Hydrolysis Methyl Ester, LiOH·H₂OTHF/H₂O252 - 485 - 98[6]
HATU Amide Coupling Carboxylic Acid, Amine, HATU, DIPEADMF2512 - 1850 - 90[2]

Visualizations

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates & Final Product A_NH2 Component A-NH₂ (e.g., E3 Ligase Ligand) Step1 Step 1: Nucleophilic Substitution (K₂CO₃ or DIPEA, ACN/DMF) A_NH2->Step1 Linker This compound Linker->Step1 B_NH2 Component B-NH₂ (e.g., POI Ligand) Step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) B_NH2->Step3 Intermediate1 Intermediate 1 (Component A-NH-PEG3-C2-methyl ester) Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis (LiOH, THF/H₂O) Intermediate2 Intermediate 2 (Component A-NH-PEG3-C2-COOH) Step2->Intermediate2 Final_PROTAC Final PROTAC Step3->Final_PROTAC Intermediate1->Step2 Intermediate2->Step3 AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP binds AR Androgen Receptor (AR) Proteasome Proteasome AR->Proteasome targeted to AR_dimer AR Dimer AR->AR_dimer dimerizes & translocates HSP HSP Complex HSP->AR_HSP AR_HSP->AR dissociates PROTAC AR PROTAC PROTAC->AR binds E3 E3 Ligase (e.g., CRBN) PROTAC->E3 recruits E3->AR poly-ubiquitinates Ub Ubiquitin Ub->E3 Degradation AR Degradation Proteasome->Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE binds Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription activates BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 activates Proteasome Proteasome BTK->Proteasome targeted to Downstream Downstream Signaling (e.g., NF-κB, ERK) PLCG2->Downstream activates Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression promotes PROTAC BTK PROTAC PROTAC->BTK binds E3 E3 Ligase (e.g., CRBN) PROTAC->E3 recruits E3->BTK poly-ubiquitinates Degradation BTK Degradation Proteasome->Degradation

References

Troubleshooting & Optimization

Navigating PROTAC Synthesis: A Technical Support Guide for Low Yields with Tos-PEG3-C2-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low yield in Proteolysis Targeting Chimera (PROTAC) synthesis, specifically when utilizing the Tos-PEG3-C2-methyl ester linker. This guide offers structured insights into potential pitfalls and actionable solutions to optimize your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: My PROTAC synthesis using this compound resulted in a very low yield. What are the most likely causes?

Low yields in this specific PROTAC synthesis are often attributable to one or more of the following factors:

  • Suboptimal Reaction Conditions: The nucleophilic substitution of the tosylate group is sensitive to the choice of base, solvent, temperature, and reaction time.

  • Starting Material Impurity: The purity of your E3 ligase ligand, target protein ligand, and the this compound linker is critical. Impurities can lead to unwanted side reactions.

  • Side Reactions: The primary reaction can be compromised by side reactions such as hydrolysis of the methyl ester under basic conditions or elimination reactions.

  • Work-up and Purification Issues: The desired PROTAC may be lost during the extraction and purification steps due to its physicochemical properties.

  • Steric Hindrance: The bulky nature of the reacting ligands can sterically hinder the approach of the nucleophile to the tosylated linker.

Q2: How do I choose the right base and solvent for the reaction?

The choice of base and solvent is crucial for efficient displacement of the tosyl group without promoting side reactions.

  • Base: A non-nucleophilic, moderately strong base is generally preferred. Diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA) are common choices. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can be effective but increase the risk of methyl ester hydrolysis.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) is typically used to dissolve the reactants and facilitate the SN2 reaction.

Q3: What is the optimal temperature and reaction time?

These parameters are interdependent and should be optimized for your specific substrates.

  • Temperature: Reactions are often started at room temperature and may be gently heated (e.g., to 40-60 °C) to drive the reaction to completion. However, excessive heat can promote side reactions.

  • Reaction Time: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically run for 12-24 hours.

Q4: How can I minimize the hydrolysis of the methyl ester?

Ester hydrolysis is a common side reaction under basic conditions. To minimize this:

  • Use a milder base (e.g., DIPEA instead of K2CO3).

  • Employ stoichiometric amounts of the base.

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Minimize the reaction time.

Q5: What are the best practices for purification of a PROTAC synthesized with a PEG linker?

Purification of PEGylated PROTACs can be challenging due to their amphiphilic nature.

  • Flash Column Chromatography: This is the most common method. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a modifier like triethylamine) is typically used.

  • Preparative HPLC: For achieving high purity, reverse-phase preparative HPLC is often necessary.

  • Size Exclusion Chromatography (SEC): This can be useful for removing smaller impurities.[1]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions when troubleshooting low yields in PROTAC synthesis with this compound.

Observed Problem Potential Cause Recommended Solution Expected Outcome
Low to no product formation (by TLC/LC-MS) 1. Inactive tosylate linker.1a. Verify the purity and integrity of the this compound by ¹H NMR and MS. 1b. Use a fresh batch of the linker.Formation of the desired product should be observed.
2. Insufficiently nucleophilic amine.2a. Ensure the amine on your ligand is not sterically hindered or electronically deactivated. 2b. Consider using a more reactive derivative of your ligand if possible.Improved conversion to the product.
3. Suboptimal reaction conditions.3a. Screen different bases (e.g., DIPEA, TEA, K2CO3). 3b. Vary the solvent (e.g., DMF, DMSO, Acetonitrile). 3c. Optimize the temperature (e.g., RT, 40°C, 60°C).Identification of optimal conditions leading to higher yield.
Multiple spots on TLC / peaks in LC-MS 1. Hydrolysis of the methyl ester.1a. Use a milder, non-nucleophilic base (e.g., DIPEA). 1b. Reduce the reaction temperature and time.Reduction of the byproduct corresponding to the carboxylic acid.
2. Unreacted starting materials.2a. Increase the equivalents of one of the reactants (typically the less expensive one). 2b. Extend the reaction time, monitoring carefully for byproduct formation.Increased consumption of starting materials and higher product yield.
3. Formation of elimination byproducts.3a. Use a less hindered base. 3b. Lower the reaction temperature.Minimized formation of alkene byproducts.
Difficulty in purification 1. Streaking on TLC plate.1a. Add a small amount of triethylamine or acetic acid to the eluent to suppress ionization.Sharper spots on the TLC plate, indicating better separation.
2. Co-elution of product and impurities.2a. Optimize the gradient for flash chromatography. 2b. Utilize preparative reverse-phase HPLC for final purification.Isolation of the pure PROTAC.

Experimental Protocols

General Protocol for PROTAC Synthesis via Nucleophilic Substitution of this compound

This protocol describes a general procedure for the coupling of an amine-containing E3 ligase ligand or protein of interest ligand with the this compound linker.

Materials:

  • Amine-containing ligand (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine-containing ligand.

  • Dissolve the ligand in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • In a separate vial, dissolve the this compound in a minimal amount of anhydrous DMF.

  • Add the solution of the tosylated linker dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) if no significant conversion is observed at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials: - Amine-Ligand - this compound - Base (e.g., DIPEA) - Solvent (e.g., DMF) reaction Nucleophilic Substitution (SN2 Reaction) start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Flash Chromatography / Prep-HPLC) workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis final_product Pure PROTAC analysis->final_product

Caption: A typical workflow for PROTAC synthesis.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart Troubleshooting Low Yield in PROTAC Synthesis cluster_conditions Condition Optimization start Low Yield Observed check_sm Check Starting Material Purity start->check_sm optimize_cond Optimize Reaction Conditions check_sm->optimize_cond Purity OK success Yield Improved check_sm->success Impurity Found & Rectified investigate_side_rxn Investigate Side Reactions optimize_cond->investigate_side_rxn No Improvement optimize_cond->success Yield Improves base Vary Base optimize_cond->base improve_purification Improve Work-up & Purification investigate_side_rxn->improve_purification Side Reactions Identified & Minimized investigate_side_rxn->success No Significant Side Reactions improve_purification->success Recovery Improved solvent Vary Solvent temp Vary Temperature

Caption: A logical approach to troubleshooting low yields.

By systematically addressing each potential issue outlined in this guide, researchers can enhance the yield and purity of their PROTACs synthesized with the this compound linker, thereby accelerating their drug discovery efforts.

References

Technical Support Center: Optimizing Tos-PEG3-C2-methyl ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time and overall success of coupling reactions involving Tos-PEG3-C2-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features a tosyl (tosylate) group, which is an excellent leaving group for nucleophilic substitution reactions, and a methyl ester that can be hydrolyzed to a carboxylic acid.[3][4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6]

Q2: What type of reaction is typically used for coupling this compound?

The coupling reaction is a nucleophilic substitution, typically following an SN2 mechanism.[7] In this reaction, a nucleophile (such as an amine or thiol) attacks the carbon atom to which the tosyl group is attached, displacing the tosylate.

Q3: What are the key factors that influence the reaction time?

Several factors affect the rate of the nucleophilic substitution reaction:

  • Nucleophile Strength: Stronger nucleophiles will react faster. For example, primary amines are generally good nucleophiles for this reaction.[8]

  • Steric Hindrance: Less sterically hindered nucleophiles and substrates will react more quickly.[7]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) (CH3CN) are generally preferred as they can solvate the cation while leaving the nucleophile more reactive.[8]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions.

  • Concentration: Higher concentrations of reactants will lead to a faster reaction rate.

  • Base: The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often used to scavenge the p-toluenesulfonic acid byproduct and drive the reaction to completion.[8]

Q4: Can the methyl ester group interfere with the coupling reaction?

The methyl ester is generally stable under the conditions used for the nucleophilic substitution of the tosyl group. However, it can be hydrolyzed to a carboxylic acid under strong basic conditions.[3][5] It is important to use non-nucleophilic bases and avoid harsh basic conditions if the methyl ester needs to remain intact.

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

Possible Cause Troubleshooting Steps
Weak Nucleophile * If possible, consider using a more nucleophilic reagent. * Increase the concentration of the nucleophile (e.g., use a 2-5 fold excess).
Inappropriate Solvent * Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile.[8] * Ensure the solvent is anhydrous, as water can hydrolyze the tosyl group and react with the base.
Insufficient Temperature * Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and potential side products. A typical starting point is room temperature, which can be increased to 40-60°C if needed.
Suboptimal Base * Use a non-nucleophilic base like triethylamine (TEA) or DIPEA to neutralize the acid byproduct.[8] Ensure at least one equivalent of the base is used. * For less reactive nucleophiles, a stronger, non-nucleophilic base like DBU may be considered.[8]
Low Reagent Concentration * Increase the concentration of both the this compound and the nucleophile.

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Steps
Hydrolysis of Methyl Ester * Avoid strong bases and prolonged reaction times at high temperatures.[3][5] * If hydrolysis is a persistent issue, consider protecting the nucleophile and performing the coupling under neutral or slightly acidic conditions, if possible.
Reaction with Solvent * In some cases, solvents like DMF can decompose at high temperatures and participate in side reactions. Use the lowest effective temperature.
Di-pegylation of Nucleophile * If your nucleophile has multiple reactive sites, you may observe the addition of more than one PEG linker. To minimize this, use a molar excess of the nucleophile relative to the this compound.

Experimental Protocols

General Protocol for Coupling with a Primary Amine

This is a general guideline; specific conditions should be optimized for each unique substrate.

  • Preparation:

    • Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or DIPEA (1.5 - 2 equivalents).

  • Reaction:

    • To the stirred solution of the amine and base, add a solution of this compound (1 - 1.2 equivalents) in the same anhydrous solvent.

    • Stir the reaction mixture at room temperature overnight. Reaction progress can be monitored by TLC or LC-MS.[4][9] For less reactive amines, the temperature can be raised to 40-60°C.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The residue can be purified using an appropriate method, such as flash column chromatography or preparative HPLC, to isolate the desired product.

Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous DMF, DMSO, CH3CNPolar aprotic solvents facilitate SN2 reactions.[8]
Base Triethylamine (TEA), DIPEANon-nucleophilic base to neutralize acid byproduct.[8]
Temperature Room Temperature to 60°CBalances reaction rate with minimizing side reactions.
Reaction Time 12 - 24 hoursTypical duration for similar PEGylation reactions.[10]
Molar Ratio (Nucleophile:PEG) 1:1 to 1:1.2A slight excess of the PEG linker can help drive the reaction to completion.
Molar Ratio (Base:PEG) 1.5:1 to 2:1Ensures complete neutralization of the acid byproduct.

Visualizations

experimental_workflow Experimental Workflow for this compound Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve amine in anhydrous DMF/DMSO prep2 Add non-nucleophilic base (e.g., TEA) prep1->prep2 react1 Add this compound prep2->react1 react2 Stir at RT to 60°C for 12-24 hours react1->react2 react3 Monitor by TLC or LC-MS react2->react3 react3->react2 Incomplete workup1 Remove solvent react3->workup1 Reaction complete workup2 Purify product (Chromatography/HPLC) workup1->workup2 end End workup2->end start Start start->prep1

Caption: A typical experimental workflow for the coupling of this compound with an amine.

PROTAC_pathway PROTAC Targeting the PI3K/AKT/mTOR Signaling Pathway cluster_pathway PI3K/AKT/mTOR Pathway cluster_protac PROTAC Action PI3K PI3K AKT AKT PI3K->AKT activates Proteasome Proteasome PI3K->Proteasome ubiquitination leads to mTOR mTOR AKT->mTOR activates Downstream Downstream Effects (Cell Growth, Proliferation) mTOR->Downstream PROTAC PROTAC (with Tos-PEG3 linker) PROTAC->PI3K binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Degradation Degradation Proteasome->Degradation

Caption: Mechanism of a PROTAC, synthesized using a PEG linker, targeting the PI3K/AKT/mTOR signaling pathway for degradation.[11]

References

Technical Support Center: Optimizing Reactions with Tosylated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tosylated PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using tosylated PEG linkers?

A1: The primary side reaction is hydrolysis of the tosyl group, which converts the reactive tosylate ester into an unreactive hydroxyl group, rendering the PEG linker unable to conjugate to your target molecule. Another significant side reaction is the reaction with unintended nucleophiles present in the reaction mixture. The tosyl group is a good leaving group and can react with various nucleophiles, not just the intended target.[1][2][3][4]

Q2: How does pH affect the stability and reactivity of tosylated PEG linkers?

A2: The pH of the reaction is a critical parameter. While the desired reaction with primary amines is generally more efficient at a slightly basic pH (around 8-9.5), the competing hydrolysis of the tosyl group also accelerates at higher pH.[1][5] Therefore, an optimal pH must be determined to balance the rate of the desired conjugation against the rate of hydrolysis. For reactions with thiols, a pH of around 8 is often optimal.[1]

Q3: What types of buffers should I use for my PEGylation reaction?

A3: It is crucial to use a buffer that does not contain nucleophilic species that can compete with your target molecule. Avoid buffers containing primary amines (e.g., Tris) or other strong nucleophiles. Phosphate buffers, HEPES, and bicarbonate/carbonate buffers are generally good choices. The buffer concentration can also play a role, and it is recommended to use a concentration that effectively maintains the desired pH throughout the reaction.

Q4: Can tosylated PEG linkers react with other amino acid residues besides lysine (B10760008)?

A4: Yes, while tosylates are often used to target the primary amine of lysine residues, they can also react with other nucleophilic amino acid side chains. The thiol group of cysteine is a potent nucleophile and can readily react with tosylates.[6][7] The imidazole (B134444) ring of histidine can also exhibit reactivity, although it is generally less reactive than cysteine or lysine.[1] The potential for these side reactions is influenced by the pH of the reaction and the local microenvironment of the amino acid residue within the protein.

Q5: How can I monitor the progress of my PEGylation reaction and detect side products?

A5: Several analytical techniques can be used to monitor the reaction and characterize the products. SDS-PAGE is a simple and common method to observe the increase in molecular weight of the protein upon PEGylation. Size-Exclusion Chromatography (SEC) can separate the PEGylated protein from the unreacted protein and free PEG.[8][9][10][11] Ion-Exchange Chromatography (IEX) is a powerful technique to separate different PEGylated species (mono-, di-, multi-PEGylated) and even positional isomers.[8][9][10][11][12] Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), provides accurate mass information to confirm the degree of PEGylation and identify any side products.[13][14][15][16]

Troubleshooting Guides

Issue 1: Low Yield of PEGylated Product
Possible Cause Recommended Solution
Hydrolysis of Tosylated PEG Linker - Ensure all reagents and solvents are anhydrous. - Prepare the reaction mixture immediately before use. - Optimize the reaction pH to minimize hydrolysis while maintaining a sufficient rate of conjugation. A pH range of 7.5-8.5 is a good starting point for reactions with amines.[3] - Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.
Poor Quality of Tosylated PEG Reagent - Use high-purity tosylated PEG linkers from a reputable supplier. - Check for the presence of impurities such as PEG-diol, which can lead to cross-linking.[14] - Store the tosylated PEG linker under inert gas and protected from moisture and light to prevent degradation.[10]
Suboptimal Reaction Conditions - Optimize the molar ratio of the tosylated PEG linker to your target molecule. A 2-5 fold molar excess of the PEG linker is a common starting point. - Ensure adequate mixing of the reaction components. - Increase the reaction time if the reaction is proceeding slowly, but be mindful of potential hydrolysis.
Inaccessible Target Functional Group - The target functional group on your molecule may be sterically hindered. Consider using a longer PEG linker to overcome this. - For proteins, slight changes in pH or buffer composition can sometimes alter the protein's conformation and improve the accessibility of the target residue.
Issue 2: Presence of Multiple PEGylated Species (e.g., di- or multi-PEGylation)
Possible Cause Recommended Solution
High Molar Ratio of PEG Linker - Systematically decrease the molar ratio of the tosylated PEG linker to your target molecule to favor mono-PEGylation.[3]
Multiple Reactive Sites on the Target Molecule - If your target molecule has multiple reactive sites with similar reactivity, it can be challenging to achieve mono-PEGylation. - For proteins, you can try to optimize the reaction pH to selectively target a specific residue. For example, a lower pH can sometimes favor N-terminal amine modification over lysine modification.[1]
Presence of Di-tosylated PEG Impurity - The presence of di-tosylated PEG in your reagent can lead to cross-linking and the formation of higher molecular weight species. - Use high-purity, mono-tosylated PEG linkers. Analyze the purity of your PEG reagent by techniques like HPLC or mass spectrometry if you suspect contamination.[13][14]

Experimental Protocols

General Protocol for PEGylation of a Protein with a Tosylated PEG Linker
  • Reagent Preparation:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5). The optimal protein concentration will depend on the specific protein and should be determined empirically.

    • Immediately before use, dissolve the tosylated PEG linker in the reaction buffer or a compatible anhydrous organic solvent like DMSO or DMF.

  • PEGylation Reaction:

    • Add the desired molar excess of the dissolved tosylated PEG linker to the protein solution. A gentle mixing is recommended.

    • Incubate the reaction mixture at a controlled temperature. A common starting point is room temperature for 1-2 hours or 4°C overnight. The optimal time and temperature should be determined for each specific system.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent that contains a high concentration of a primary amine, such as Tris buffer or glycine, to a final concentration of 20-50 mM. This will react with any remaining unreacted tosylated PEG linker.

  • Purification of the PEGylated Protein:

    • The PEGylated protein can be purified from unreacted protein, excess PEG linker, and reaction byproducts using chromatographic techniques.

    • Size-Exclusion Chromatography (SEC): This is effective for removing excess, low molecular weight PEG linkers.

    • Ion-Exchange Chromatography (IEX): This is a powerful method to separate mono-, di-, and multi-PEGylated species, as well as positional isomers. A salt gradient (e.g., 0-1 M NaCl) is typically used for elution.[8][9][10][11][12]

Protocol for Analysis of PEG-diol Impurity in Tosylated PEG Reagents by LC-MS
  • Sample Preparation:

  • LC-MS Analysis:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The mass spectrometer should be operated in a positive ion mode to detect the protonated molecules of the PEG species.

    • The PEG-diol impurity will have a different retention time and a distinct mass-to-charge ratio compared to the desired mono-tosylated PEG.[14][15]

Visualizing Reaction Pathways and Workflows

Reaction_Pathways cluster_main Desired Reaction cluster_side Side Reactions Target-NH2 Target-NH2 PEGylated-Target PEGylated-Target Target-NH2->PEGylated-Target Tosylated-PEG Tosylated-PEG Tosylated-PEG->PEGylated-Target Nucleophilic Attack Hydrolyzed-PEG Hydrolyzed-PEG Tosylated-PEG->Hydrolyzed-PEG Hydrolysis Side-Product Side-Product Tosylated-PEG->Side-Product Nucleophilic Attack H2O H2O H2O->Hydrolyzed-PEG Unintended-Nucleophile Unintended-Nucleophile Unintended-Nucleophile->Side-Product Experimental_Workflow cluster_purification Purification Options cluster_analysis Analysis Methods Start Start Prepare Reagents Prepare Reagents PEGylation Reaction PEGylation Reaction Prepare Reagents->PEGylation Reaction Quench Reaction Quench Reaction PEGylation Reaction->Quench Reaction Purification Purification Quench Reaction->Purification Analysis Analysis Purification->Analysis SEC SEC Purification->SEC IEX IEX Purification->IEX Final Product Final Product Analysis->Final Product SDS-PAGE SDS-PAGE Analysis->SDS-PAGE HPLC HPLC Analysis->HPLC MS MS Analysis->MS

References

Technical Support Center: Improving the Solubility of PROTACs Synthesized with Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Proteolysis Targeting Chimeras (PROTACs) synthesized using Tos-PEG3-C2-methyl ester linkers.

Troubleshooting Guide

This guide is designed to help you diagnose and solve common solubility issues in a question-and-answer format.

Problem 1: My PROTAC precipitates out of aqueous buffer (e.g., PBS, cell culture media) during my experiment.
  • Question: I dissolved my PROTAC in DMSO to make a stock solution. When I dilute it into my aqueous assay buffer, a precipitate forms immediately or over a short period. What's happening and how can I fix it?

  • Answer: This is a classic sign of poor aqueous solubility, a common challenge with PROTACs due to their high molecular weight and lipophilicity.[1][2] The this compound linker provides some hydrophilicity, but it may be insufficient to solubilize the entire molecule, especially if the attached ligands are very hydrophobic.

    Immediate Solutions:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally <0.5%), as higher concentrations can cause assay artifacts. However, a slightly higher DMSO percentage (e.g., 1-2%) might be necessary to maintain solubility. Test this in a buffer-only solution first.

    • Change Mixing Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously.[3] This prevents localized high concentrations that can trigger immediate precipitation.[3]

    • Lower the Final PROTAC Concentration: Your working concentration may be above the solubility limit of the compound in that specific buffer.[3] Try performing a serial dilution to find the highest concentration that remains in solution.

    • Use a Biorelevant Buffer: Some PROTACs show improved solubility in biorelevant buffers like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), which better mimic in vivo conditions.[1]

    Long-Term Solutions (Requires Synthesis of New Analogs):

    • Modify the Linker: The linker is a flexible component for optimizing physicochemical properties.[1]

      • Extend the PEG chain: Synthesize analogs with longer PEG chains (e.g., PEG4, PEG6). The additional ethylene (B1197577) glycol units increase hydrophilicity and water solubility.[4][5][6]

      • Incorporate Ionizable Groups: Introduce a basic nitrogen (e.g., piperazine, piperidine) or an acidic group (e.g., a carboxylic acid by hydrolyzing the methyl ester) into the linker.[1][4] This can dramatically improve solubility at physiological pH.

    • Modify the Ligands: Add polar functional groups to solvent-exposed regions of the target or E3 ligase ligands.

Problem 2: My PROTAC shows low cellular permeability and poor in-cell efficacy, despite having good biochemical activity.
  • Question: My PROTAC effectively degrades the target protein in a cell-free assay, but it doesn't work well in cell-based assays. Could this be related to solubility?

  • Answer: Yes, poor aqueous solubility is often linked to poor cellular permeability.[2] For a PROTAC to work, it must first be soluble enough in the extracellular medium to be available for cell uptake. Furthermore, the same properties that cause low solubility (high lipophilicity, large size) can also hinder passage across the cell membrane.

    Strategies to Improve Permeability:

    • Balance Lipophilicity and Polarity: While increasing polarity improves solubility, excessive polarity can reduce permeability. The goal is to find a balance. Replacing a PEG linker with a more rigid alkyl or phenyl-containing linker has been shown to improve permeability in some cases, though this may negatively impact solubility.[1]

    • Avoid Multiple Amide Bonds: Linkers with multiple amide motifs can decrease permeability.[1]

    • Consider a Prodrug Approach: A prodrug strategy can be employed where a lipophilic group is added to the PROTAC to enhance cell entry, and is then cleaved intracellularly to release the active PROTAC.[1]

Problem 3: My PROTAC has poor oral bioavailability in animal models.
  • Question: My PROTAC works in cell culture, but it shows very low exposure when dosed orally in mice. What formulation strategies can I try?

  • Answer: Poor oral bioavailability is a major hurdle for PROTACs and is directly linked to their low solubility and permeability.[1][7] Beyond re-synthesis, advanced formulation techniques can significantly improve oral absorption.

    Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the solubility of poorly soluble drugs.[2][7][8] The PROTAC is dispersed in a polymer matrix (e.g., HPMCAS, Soluplus®, Eudragit®) in an amorphous state.[2][7][9] This prevents crystallization and allows the drug to achieve a supersaturated state upon dissolution, enhancing absorption.[2][8]

    • Lipid-Based Formulations: Formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubility and absorption of lipophilic PROTACs.[2] These systems form nanoemulsions in the gastrointestinal tract, which can enhance drug solubilization and uptake.

    • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the drug particles, which can improve the dissolution rate.[10]

Data Presentation

Table 1: Impact of Linker Modification on PROTAC Solubility

This table presents hypothetical data to illustrate how modifying the linker can impact the aqueous solubility of a PROTAC.

PROTAC IDLinker CompositionMolecular Weight ( g/mol )clogPAqueous Solubility (µg/mL)
PROTAC-ATos-PEG3 -C2-methyl ester8505.5< 1
PROTAC-BTos-PEG6 -C2-methyl ester9824.815
PROTAC-CTos-PEG3-piperazine -C2-amide8924.255
PROTAC-DTos-PEG3-C2-carboxylic acid 8364.9> 100 (at pH 7.4)

This is example data and actual results will vary based on the specific ligands used.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method for determining the kinetic solubility of a PROTAC in an aqueous buffer, a common assay used in early drug discovery.

Objective: To determine the maximum concentration of a PROTAC that can be maintained in solution when added from a DMSO stock to an aqueous buffer.

Materials:

  • PROTAC compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (non-binding surface recommended)

  • Plate shaker

  • Plate reader or HPLC-UV system

Methodology:

  • Prepare a Concentrated Stock Solution: Accurately weigh the PROTAC and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.

  • Create a Dilution Series: In a 96-well plate, perform a serial dilution of your DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Dilution into Aqueous Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL) in a separate 96-well plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate it on a plate shaker at room temperature for a set period (e.g., 2 hours) to allow for equilibration and potential precipitation.

  • Separation of Precipitate: Centrifuge the plate to pellet any precipitated compound. Alternatively, use a filter plate to separate the supernatant from the precipitate.

  • Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the amount of PROTAC remaining in solution using a suitable analytical method.

    • For UV-absorbing compounds: Measure the absorbance at the compound's λmax using a plate reader.

    • For all compounds (recommended): Use HPLC-UV to accurately determine the concentration by comparing it to a standard curve prepared in a DMSO/buffer mixture.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to the initial concentration.

Mandatory Visualizations

Diagrams of Key Concepts and Workflows

G cluster_0 Troubleshooting PROTAC Solubility start Precipitation Observed in Aqueous Buffer q1 Is final DMSO conc. >1%? start->q1 a1_yes Reduce DMSO to <1% q1->a1_yes Yes q2 Is PROTAC conc. >50 µM? q1->q2 No a1_yes->q2 a2_yes Lower working concentration q2->a2_yes Yes q3 Still Precipitates? q2->q3 No a2_yes->q3 a3_yes Initiate Medicinal Chemistry / Formulation Strategy q3->a3_yes Yes a_no Problem Solved q3->a_no No G cluster_1 PROTAC Mechanism of Action PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) PolyUb Poly-ubiquitination Ternary->PolyUb E2 Ligase Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation G cluster_2 Solubility Enhancement Strategy Selection cluster_medchem Linker Modification cluster_formulation Advanced Formulations start Poor Solubility Confirmed q1 Are new analogs feasible? start->q1 med_chem Medicinal Chemistry Approach q1->med_chem Yes formulation Formulation Approach q1->formulation No / For In Vivo peg Increase PEG Length med_chem->peg ion Add Ionizable Group med_chem->ion polar Add Polar Moieties med_chem->polar asd Amorphous Solid Dispersion (ASD) formulation->asd lipid Lipid-Based (e.g., SNEDDS) formulation->lipid

References

Navigating the PROTAC Hook Effect: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect," a common phenomenon observed in PROTAC experiments that can complicate data interpretation. This guide specifically focuses on the role of Polyethylene Glycol (PEG) linkers in mitigating this effect.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2][3][4][5] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[1][2][3] This phenomenon arises from the formation of non-productive binary complexes between the PROTAC and either the target protein or the E3 ligase at high PROTAC concentrations. These binary complexes prevent the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[1][4][5]

Q2: Why is it important to identify and understand the hook effect?

A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations, falling on the downward slope of the bell-shaped curve where degradation is minimal.[1] Understanding the hook effect is crucial for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[3]

Q3: How do PEG linkers help in addressing the hook effect?

A3: The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[6][7][8] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in mitigating the hook effect:[6][9][10]

  • Enhanced Solubility and Permeability: PEG linkers can improve the physicochemical properties of PROTACs, which are often large and hydrophobic.[6][9] This can lead to better cellular uptake and bioavailability.

  • Optimal Ternary Complex Formation: The flexibility and length of PEG linkers can be systematically varied to achieve the optimal distance and orientation between the target protein and the E3 ligase.[6][10] This promotes the formation of a stable and productive ternary complex, which can outcompete the non-productive binary complexes even at higher concentrations.[8]

  • Improved Cooperativity: A well-designed PEG linker can facilitate favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[7][8] This enhanced stability of the ternary complex makes its formation more favorable, thus reducing the hook effect.

Q4: What factors can influence the magnitude of the hook effect?

A4: Several factors can influence the prominence of the hook effect:

  • Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a significant role.[1]

  • Linker Composition and Length: The nature of the linker is critical. The length, rigidity, and composition (e.g., PEG vs. alkyl chain) of the linker dictate the geometry and stability of the ternary complex.[2][7][8]

  • Cellular Context: The expression levels of the target protein and the E3 ligase in the specific cell line being used can impact the concentration at which the hook effect is observed.[11]

  • PROTAC Valency: While it has been explored, increasing the valency of a PROTAC does not unequivocally eliminate the hook effect, which is influenced by numerous factors beyond valency alone.[12]

Troubleshooting Guide

Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.

  • Likely Cause: This is the classic presentation of the hook effect.[2][3]

  • Troubleshooting Steps:

    • Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the optimal concentration for maximal degradation.[1]

    • Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration.[2] This helps in understanding the kinetics of degradation.

    • Assess Ternary Complex Formation: Utilize biophysical assays like NanoBRET, FRET, or AlphaLISA to directly measure the formation of the ternary complex at different PROTAC concentrations.[13][14][15] This can provide direct evidence of the hook effect at the molecular level.

Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.

  • Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, poor cell permeability, or issues with the experimental system.[1][2]

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: As with Issue 1, your tested concentrations may be too high. Test a broad range of concentrations, including very low ones (e.g., picomolar to micromolar).[3]

    • Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. Consider using permeability assays if this is suspected. Modifying the PEG linker can sometimes improve this property.[6][16]

    • Confirm E3 Ligase Expression: The targeted E3 ligase must be expressed in your cell line. Confirm its presence via Western blot or qPCR.[2]

    • Verify Compound Integrity: Ensure the PROTAC is properly stored and has not degraded. Prepare fresh stock solutions.[2]

Issue 3: How can I rationally design a PEG linker to mitigate the hook effect?

  • Strategy: The goal is to design a linker that promotes a stable and cooperative ternary complex.

  • Recommendations:

    • Systematically Vary Linker Length: Synthesize a series of PROTACs with varying numbers of PEG units.[7][10] This allows for the empirical determination of the optimal length for your specific target and E3 ligase pair.

    • Incorporate Rigidity: While PEG linkers are flexible, incorporating rigid elements like piperazine (B1678402) or triazole moieties can sometimes help to pre-organize the PROTAC for optimal ternary complex formation.[9]

    • Computational Modeling: Utilize computational tools to model the ternary complex with different linkers to predict which ones are most likely to result in favorable protein-protein interactions and a stable conformation.

Data Presentation

Table 1: Representative Dose-Response Data for a PROTAC Exhibiting the Hook Effect

PROTAC Concentration (nM)Normalized Target Protein Level (vs. Vehicle)
0 (Vehicle)1.00
10.85
100.40
100 0.15 (Dmax)
10000.55
100000.80
This table illustrates a typical hook effect, with maximal degradation (Dmax) observed at 100 nM and a reduction in efficacy at higher concentrations.[2]

Table 2: Impact of PEG Linker Length on PROTAC Efficacy for Estrogen Receptor α (ERα)

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A12>1000<20
PROTAC B165090
PROTAC C2025075
Data is illustrative and based on findings that demonstrate a clear optimal linker length for maximal degradation.[17]

Experimental Protocols

1. Dose-Response Analysis by Western Blot

This protocol is used to determine the degradation of a target protein at various PROTAC concentrations.

  • Cell Seeding: Plate cells (e.g., MCF-7 for ERα) in 12-well plates at a density that will result in 70-80% confluency at the time of lysis and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the PROTAC in complete medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[2]

  • Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically 4-24 hours. Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize protein loading.[2]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the DC50 and Dmax.[2]

2. In-Cell Ternary Complex Formation Assay (NanoBRET™)

This assay measures the proximity of the target protein and E3 ligase in live cells, indicating ternary complex formation.[14]

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag® (energy acceptor).

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cells and incubate.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

  • Luminescence Measurement: Add the Nano-Glo® Luciferase Assay Substrate and immediately measure both donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the ratio indicates ternary complex formation. Plot the NanoBRET™ ratio against the PROTAC concentration.

3. In-Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.[18][19]

  • Reaction Setup: In a microcentrifuge tube, combine the purified recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL or Cereblon complex), and biotinylated ubiquitin in reaction buffer.

  • PROTAC Addition: Add the PROTAC of interest at various concentrations.

  • Initiate Reaction: Add ATP to initiate the ubiquitination reaction and incubate at 37°C for a specified time (e.g., 1-2 hours).

  • Detection:

    • Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against the target protein or streptavidin-HRP to detect biotinylated ubiquitin. A high molecular weight smear indicates polyubiquitination.

    • AlphaLISA: For a high-throughput method, use a GST-tagged target protein and detect the biotin-ubiquitin signal with streptavidin-coated donor beads and the GST-tag with anti-GST acceptor beads. An increase in the AlphaLISA signal indicates ubiquitination.[19]

Mandatory Visualizations

PROTAC_Mechanism_and_Hook_Effect cluster_productive Productive Ternary Complex Formation (Optimal PROTAC Concentration) cluster_nonproductive Non-Productive Binary Complexes (High PROTAC Concentration - Hook Effect) POI1 Target Protein (POI) Ternary Productive Ternary Complex POI1->Ternary Binds PROTAC1 PROTAC PROTAC1->Ternary E3_1 E3 Ligase E3_1->Ternary Binds Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation POI2 Target Protein (POI) Binary1 Non-Productive Binary Complex (POI-PROTAC) POI2->Binary1 PROTAC2a PROTAC PROTAC2a->Binary1 PROTAC2b PROTAC Binary2 Non-Productive Binary Complex (E3-PROTAC) PROTAC2b->Binary2 E3_2 E3 Ligase E3_2->Binary2

Caption: PROTAC mechanism and the cause of the hook effect.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis A 1. Seed Cells B 2. Treat with PROTAC (Dose Response) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. Detection (ECL) G->H I 9. Densitometry H->I J 10. Plot Dose-Response Curve I->J

Caption: Experimental workflow for Western Blot analysis.

Linker_Logic cluster_properties Linker Properties to Optimize Goal Goal: Mitigate Hook Effect Strategy Strategy: Optimize Ternary Complex Goal->Strategy Linker Key Component: PEG Linker Strategy->Linker Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Solubility Solubility Linker->Solubility Outcome Outcome: Stable & Cooperative Ternary Complex Length->Outcome Flexibility->Outcome Solubility->Outcome Result Result: Reduced Hook Effect & Improved Degradation Outcome->Result

Caption: Logical approach to mitigating the hook effect with PEG linkers.

References

Technical Support Center: Purification Strategies for PROTACs Containing a PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Proteolysis Targeting Chimeras (PROTACs) that feature a polyethylene (B3416737) glycol (PEG) linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of PEGylated PROTACs?

A1: The most common impurities include unreacted starting materials (the E3 ligase ligand and the protein of interest ligand), excess PEG linker, and byproducts from the coupling reactions. Additionally, PROTACs with longer PEG linkers may form aggregates or dimers, which also need to be removed.

Q2: Which chromatographic techniques are most suitable for purifying PEGylated PROTACs?

A2: The choice of technique depends on the specific properties of the PROTAC and the impurities present. The most commonly used methods are:

  • Flash Chromatography: Ideal for initial, large-scale purification to remove major impurities and unreacted starting materials.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique used for final polishing to achieve high purity, capable of separating closely related species.

  • Size Exclusion Chromatography (SEC): Effective for removing aggregates, dimers, and excess small molecule reagents based on molecular size.

Q3: How does the length of the PEG linker affect the purification strategy?

A3: The length of the PEG linker significantly impacts the PROTAC's properties. Longer PEG chains increase the molecule's hydrophilicity and molecular weight.[1] This can lead to challenges such as peak broadening in RP-HPLC and difficulty in separating the PROTAC from species with similar hydrodynamic volumes in SEC.[1] The purification method may need to be adjusted; for instance, a shallower gradient in RP-HPLC or a column with a different pore size in SEC might be necessary.

Q4: What is the difference between analytical and preparative HPLC, and when should each be used?

A4: Analytical HPLC is used to identify and quantify the components in a sample on a small scale, without collecting the separated fractions.[2][3] Preparative HPLC, on the other hand, is used to isolate and purify larger quantities of a specific compound for further use.[2][4] For PROTAC purification, analytical HPLC is used to monitor reaction progress and assess the purity of fractions, while preparative HPLC is employed for the final purification of the desired product.

Troubleshooting Guides

Issue 1: Low Yield of Purified PROTAC

If you are experiencing a low yield of your purified PEGylated PROTAC, consider the following potential causes and solutions.

Possible Cause Recommended Solution
Incomplete Reaction Optimize the coupling reaction conditions, such as reaction time, temperature, and stoichiometry of reactants. Monitor the reaction progress using analytical techniques like LC-MS to ensure completion.
Product Loss During Extraction During workup, the PEGylated PROTAC may have partial solubility in the aqueous phase. Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers with an appropriate organic solvent.
Poor Separation in Chromatography The PROTAC may be co-eluting with impurities. Optimize the chromatographic method (e.g., adjust the gradient in RP-HPLC, or change the solvent system in flash chromatography).
Product Precipitation on Column Highly hydrophobic PROTACs can sometimes precipitate on the column, especially at the injection point. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection.
Issue 2: Purity Issues in the Final Product

Achieving high purity is critical. If your final product shows persistent impurities, use this guide to troubleshoot.

Possible Cause Recommended Solution
Co-elution with Unreacted Starting Material Optimize the mobile phase and gradient to improve resolution. For flash chromatography, a multi-step gradient can be effective. In RP-HPLC, a shallower gradient around the elution time of the product and starting material can enhance separation.
Presence of PROTAC Dimers or Aggregates Use Size Exclusion Chromatography (SEC) as a final polishing step. SEC separates molecules based on size and is highly effective at removing larger aggregates from the monomeric PROTAC.[5]
Broad or Tailing Peaks in HPLC This can be due to interactions with the stationary phase or column overloading. For basic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape. Reducing the sample concentration or injection volume can also help.
Multiple Peaks for the Product If you observe multiple closely eluting peaks that correspond to the mass of your product, you may have different PEGylated species (e.g., mono-, di-PEGylated) or positional isomers. High-resolution techniques like RP-HPLC with a shallow gradient may be required to separate these.

Data Presentation

The following table summarizes typical quantitative data for different purification strategies for PEGylated PROTACs. Actual results will vary depending on the specific PROTAC molecule and experimental conditions.

Purification Method Typical Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Flash Chromatography 80-9550-80High capacity, fast, good for initial cleanupLower resolution, may not remove closely related impurities
Preparative RP-HPLC >9830-70High resolution, excellent for final purityLower capacity, potential for product degradation under harsh conditions
Size Exclusion Chromatography (SEC) >95 (for monomer)70-90Mild conditions, effective for aggregate removalNot effective for separating molecules of similar size

Experimental Protocols

Protocol 1: Flash Chromatography for Initial Purification

This protocol is a general guideline for the initial cleanup of a crude PROTAC reaction mixture.

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase Selection:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DMF.

    • Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Start with a low percentage of the polar solvent (e.g., 1-2% methanol in DCM).

    • Gradually increase the polarity of the mobile phase to elute the PROTAC. A stepwise or linear gradient can be used.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Protocol 2: Preparative Reverse-Phase HPLC for Final Purification

This protocol is for achieving high-purity PROTACs.

  • Column: A C18 or C8 column is typically used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).

  • Sample Preparation:

    • Dissolve the partially purified PROTAC in a minimal volume of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Elution Gradient:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the sample.

    • Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95-100%) over 20-40 minutes. The exact gradient should be optimized based on analytical HPLC runs.

  • Fraction Collection:

    • Collect fractions corresponding to the product peak.

  • Post-Purification:

    • Analyze the purity of the collected fractions by analytical LC-MS.

    • Pool the pure fractions and proceed to lyophilization to remove the solvent.

Protocol 3: Size Exclusion Chromatography for Aggregate Removal

This protocol is for separating the monomeric PROTAC from dimers and larger aggregates.

  • Column: Sephadex LH-20 is a suitable stationary phase for small molecules in organic solvents.[2][6][7]

  • Mobile Phase: A solvent in which the PROTAC is soluble and the column is properly swelled, such as methanol or ethanol.

  • Column Preparation:

    • Swell the Sephadex LH-20 resin in the chosen mobile phase for at least 3 hours.[6]

    • Pack the column with the swelled resin, ensuring a uniform bed.

    • Equilibrate the column with at least two column volumes of the mobile phase.

  • Sample Application:

    • Dissolve the PROTAC sample in the mobile phase.

    • Apply the sample to the top of the column. The sample volume should be small relative to the column volume (typically 1-2%).[7]

  • Elution:

    • Elute the sample with the mobile phase at a low flow rate to ensure good resolution.[7]

  • Fraction Collection:

    • Collect fractions and monitor by UV absorbance or another suitable detection method. Aggregates will elute first, followed by the monomeric PROTAC.

Protocol 4: Lyophilization of Purified PROTAC

This protocol is for obtaining a dry, stable powder of the final PROTAC from RP-HPLC fractions.

  • Solvent Removal (Optional but Recommended):

    • If the volume of the pooled fractions is large, and the acetonitrile concentration is high, it is advisable to first reduce the volume of acetonitrile using a rotary evaporator. This will facilitate more efficient freezing and lyophilization.

  • Freezing:

    • Transfer the aqueous solution of the PROTAC to a lyophilization flask.

    • Freeze the sample completely. This can be done by placing the flask in a freezer at -80°C or by using a shell freezer with dry ice and acetone (B3395972) or liquid nitrogen.

  • Lyophilization Cycle:

    • Connect the frozen sample to a lyophilizer.

    • Primary Drying: The lyophilizer will apply a deep vacuum (e.g., <100 mTorr) and a controlled low temperature to sublimate the water.

    • Secondary Drying: After the bulk of the water is removed, the temperature may be gradually increased to remove residual bound water molecules.

  • Product Recovery:

    • Once the sample is completely dry (a fluffy powder), vent the lyophilizer and remove the flask.

    • The purified PROTAC is now ready for storage or further use.

Visualizations

purification_workflow crude Crude PROTAC (Product, Starting Materials, Byproducts) flash Flash Chromatography (Silica Gel) crude->flash Initial Cleanup analysis1 Purity Check (LC-MS) flash->analysis1 hplc Preparative RP-HPLC (C18 or C8) analysis2 Purity & Aggregate Check (LC-MS) hplc->analysis2 sec Size Exclusion Chromatography (e.g., Sephadex LH-20) lyo Lyophilization sec->lyo Pure Monomer pure Pure Monomeric PROTAC analysis1->hplc Partially Purified analysis2->sec If aggregates present analysis2->lyo If pure monomer lyo->pure

A typical purification workflow for PEGylated PROTACs.

troubleshooting_chromatogram cluster_0 Ideal Chromatogram cluster_1 Troubleshooting: Co-elution cluster_2 Troubleshooting: Peak Tailing a_start a_peak Product (Sharp, Symmetrical) a_end a_axis Intensity a_xaxis Retention Time b_start b_peak1 Starting Material b_end b_peak2 Product (Poorly Resolved) b_axis Intensity b_xaxis Retention Time c_start c_peak Product (Tailing) c_end c_axis Intensity c_xaxis Retention Time

Ideal vs. problematic HPLC chromatograms.

sec_separation sample PROTAC Sample (Monomer + Aggregates) column SEC Column (Porous Beads) sample->column fraction1 Fraction 1: Aggregates (Elute First) column->fraction1 Larger molecules excluded from pores fraction2 Fraction 2: Monomer (Elute Later) column->fraction2 Smaller molecules enter pores, longer path

Principle of Size Exclusion Chromatography (SEC) for aggregate removal.

References

Technical Support Center: Synthesis of PROTACs with Flexible Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) featuring flexible linkers.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and experimental evaluation of PROTACs with flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains.

Question: I am observing a low yield for my flexible linker PROTAC synthesis. What are the potential causes and how can I troubleshoot this?

Answer:

Low synthetic yields are a common challenge in the multi-step synthesis of large molecules like PROTACs. Several factors related to the flexible linker can contribute to this issue.

  • Inefficient Coupling Reactions: Amide bond formation and click chemistry are standard methods for attaching flexible linkers.[1] Incomplete reactions are a primary cause of low yields.

    • Troubleshooting:

      • Optimize Coupling Reagents: For amide coupling, ensure you are using appropriate and fresh coupling reagents (e.g., HATU, HOBt) and a suitable base (e.g., DIPEA).[1]

      • Reaction Conditions: Adjust reaction time, temperature, and solvent. Anhydrous conditions are often crucial for amide bond formation.[1]

      • Click Chemistry: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the use of a fresh catalyst solution (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate).[1]

  • Steric Hindrance: The flexibility of the linker may not always overcome steric hindrance between the warhead and the E3 ligase ligand, leading to incomplete reactions.

    • Troubleshooting:

      • Staged Synthesis: Synthesize the PROTAC in a stepwise manner, purifying the linker-ligand intermediates at each stage. This can help identify the problematic coupling step.[2]

  • Side Reactions: Flexible linkers can sometimes participate in unintended side reactions.

    • Troubleshooting:

      • Protecting Groups: Ensure that all reactive functional groups on your warhead, linker, and E3 ligase ligand that are not involved in the current reaction step are appropriately protected.

      • Intramolecular Cyclization: In some cases, particularly with long, flexible linkers, intramolecular cyclization can occur, leading to undesired byproducts. This can sometimes be mitigated by adjusting the concentration of reactants or the order of synthetic steps.

Question: My flexible linker PROTAC is difficult to purify. What strategies can I employ?

Answer:

The physicochemical properties of PROTACs with flexible linkers, such as high molecular weight and conformational flexibility, can complicate purification.

  • High Polarity and Low Solubility: PEG linkers increase hydrophilicity, which can be beneficial for solubility but may lead to issues with standard chromatographic purification.[3] Conversely, long alkyl chains can decrease aqueous solubility.[3]

    • Troubleshooting:

      • Chromatography:

        • Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying PROTACs. Experiment with different solvent gradients (e.g., water/acetonitrile or water/methanol with additives like TFA or formic acid) to achieve better separation.

        • Size-Exclusion Chromatography (SEC): For PROTACs that are prone to aggregation, SEC can be a useful purification step.[4]

      • Solid-Phase Synthesis: Synthesizing the PROTAC on a solid support can simplify purification, as excess reagents and byproducts can be washed away before cleaving the final product from the resin.[1]

  • Product Instability: The final PROTAC molecule or synthetic intermediates may be unstable under certain purification conditions.

    • Troubleshooting:

      • Mild Conditions: Use mild pH and temperature conditions during purification to avoid degradation of the PROTAC.

      • Rapid Purification: Minimize the time the PROTAC is in solution during purification to reduce the chance of degradation.

Question: My PROTAC with a flexible linker shows low or no degradation of the target protein. What are the potential linker-related issues?

Answer:

Low degradation efficiency is a frequent challenge and the linker plays a critical role in the formation of a productive ternary complex.[5]

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[6]

    • Troubleshooting:

      • Synthesize a Linker Library: The most effective approach is to empirically determine the optimal linker length by synthesizing a library of PROTACs with varying flexible linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[7]

  • Unfavorable Ternary Complex Conformation: The flexibility of the linker might allow for the formation of a ternary complex, but in a conformation where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[6]

    • Troubleshooting:

      • Ternary Complex Modeling: If structural information is available, computational modeling can help predict more favorable linker lengths and compositions.

      • Ternary Complex Formation Assays: Use biophysical assays like NanoBRET to confirm that your PROTAC is forming a ternary complex in cells.[8]

  • Poor Physicochemical Properties: The PROTAC may have poor cell permeability or low aqueous solubility, preventing it from reaching its target.[6]

    • Troubleshooting:

      • Modify Linker Composition: Adjust the hydrophilicity/hydrophobicity of the linker. For example, if permeability is low, consider a more hydrophobic alkyl linker or a hybrid alkyl-PEG linker.[9]

      • Solubility Assays: Perform kinetic or thermodynamic solubility assays to quantify the solubility of your PROTAC.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common flexible linkers used in PROTAC synthesis and why?

A1: The most common flexible linkers are polyethylene glycol (PEG) and alkyl chains.[7] They are popular due to their synthetic accessibility, allowing for straightforward modifications of length and composition.[] PEG linkers can improve the solubility and drug-like properties of PROTACs, while alkyl chains offer a way to tune the hydrophobicity.[]

Q2: How does the length of a flexible linker impact PROTAC efficacy?

A2: The length of the linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair.[12] A linker that is too short may prevent the formation of the ternary complex due to steric hindrance. Conversely, a linker that is too long can lead to an unstable or non-productive ternary complex, resulting in inefficient ubiquitination and degradation.[13] The optimal linker length is typically determined empirically by testing a series of PROTACs with varying linker lengths.[13]

Q3: What is the "hook effect" and how is it related to the PROTAC linker?

A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because the PROTAC begins to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex. While the linker does not directly cause the hook effect, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate it by stabilizing the ternary complex over the binary ones.[6]

Q4: What are the key synthetic reactions used to incorporate flexible linkers into PROTACs?

A4: The two most common synthetic strategies are:

  • Amide Bond Formation: This involves the reaction of a carboxylic acid with an amine, typically facilitated by peptide coupling reagents like HATU or HOBt.[1]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This is a highly efficient reaction between an azide (B81097) and an alkyne to form a stable triazole linkage. It is often used in the final step to join the two halves of the PROTAC.[1]

Q5: Can intramolecular cyclization be a significant side reaction during the synthesis of PROTACs with flexible linkers?

A5: Yes, intramolecular cyclization can be a potential side reaction, especially when using long and flexible linkers with reactive terminal functional groups. This can lead to the formation of cyclic byproducts and a reduction in the yield of the desired linear PROTAC. While not extensively documented as a primary issue in many PROTAC syntheses, it is a known challenge in peptide and complex molecule synthesis.[14] Strategies to minimize this include using optimized reaction conditions, such as high concentrations of reactants to favor intermolecular reactions, or a carefully planned synthetic route that avoids having highly reactive groups at both ends of a flexible chain simultaneously.

Data Presentation

Table 1: Impact of Flexible Linker Length on PROTAC Degradation Efficiency (Illustrative Data)

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC AERαVHL12-atom alkyl>1000<20MCF-7[13]
PROTAC BERαVHL16-atom alkyl~250~70MCF-7[13]
PROTAC CBTKCRBN< 4 PEG unitsImpaired ActivityNot ReportedRamos[7]
PROTAC DBTKCRBN≥ 4 PEG units1 - 40Not ReportedRamos[7]
PROTAC EBRD4CRBN1 PEG unit>5000<10H661[7]
PROTAC FBRD4CRBN4 PEG units<500~90H661[7]

This data is compiled from various sources and is for illustrative purposes. Experimental conditions may vary.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with a Flexible PEG Linker via Amide Coupling and Click Chemistry

This protocol outlines a common two-step approach to synthesize a PROTAC.

Step 1: Amide Coupling of E3 Ligase Ligand to Bifunctional Linker

  • Dissolve Reagents: Dissolve the E3 ligase ligand (with a free amine, 1.0 eq) and a bifunctional PEG linker with a terminal carboxylic acid and an azide (e.g., HOOC-PEGn-N3, 1.1 eq) in anhydrous DMF.

  • Activate Carboxylic Acid: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes.[1]

  • Coupling Reaction: Add the E3 ligase ligand solution to the activated linker solution and stir at room temperature overnight.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up and purify the E3 ligase-linker intermediate by preparative RP-HPLC.

Step 2: Click Chemistry to Attach the Target Protein Ligand

  • Dissolve Reagents: Dissolve the purified E3 ligase-linker-azide intermediate (1.0 eq) and the target protein ligand functionalized with a terminal alkyne (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O).[1]

  • Prepare Catalysts: Prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq).[1]

  • Click Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. Stir at room temperature for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, perform an appropriate work-up and purify the final PROTAC by preparative RP-HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 16-24 hours).[15]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[15]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[15]

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.[15]

Mandatory Visualization

PROTAC_Synthesis_Challenges cluster_synthesis Synthesis Stage cluster_challenges Potential Challenges cluster_solutions Troubleshooting Start Start Synthesis Coupling Coupling Reactions (Amide, Click) Start->Coupling Purification Purification (RP-HPLC) Coupling->Purification Low_Yield Low Yield Coupling->Low_Yield Side_Reactions Side Reactions (e.g., Cyclization) Coupling->Side_Reactions Final_PROTAC Final PROTAC Purification->Final_PROTAC Purification_Issues Purification Difficulty Purification->Purification_Issues Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Protecting_Groups Use Protecting Groups Side_Reactions->Protecting_Groups Advanced_Purification Advanced Purification (e.g., SEC) Purification_Issues->Advanced_Purification

Caption: Troubleshooting workflow for challenges in flexible linker PROTAC synthesis.

PROTAC_Evaluation_Workflow cluster_experiment Experimental Evaluation cluster_problems Common Issues cluster_optimization Optimization Strategies Synthesized_PROTAC Synthesized PROTAC Cell_Treatment Cell Treatment Synthesized_PROTAC->Cell_Treatment NanoBRET NanoBRET Assay Cell_Treatment->NanoBRET Western_Blot Western Blot Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) NanoBRET->Data_Analysis Western_Blot->Data_Analysis Outcome Degradation Efficacy Data_Analysis->Outcome Hook_Effect Hook Effect Data_Analysis->Hook_Effect Low_Degradation Low Degradation Outcome->Low_Degradation Linker_Library Synthesize Linker Library Low_Degradation->Linker_Library Optimize_Concentration Optimize PROTAC Concentration Hook_Effect->Optimize_Concentration

Caption: Experimental workflow and troubleshooting for PROTAC evaluation.

References

impact of PEG linker length on PROTAC cell permeability

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Impact of PEG Linker Length on PROTAC Cell Permeability

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies related to the influence of polyethylene (B3416737) glycol (PEG) linker length on the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: How does increasing PEG linker length generally affect PROTAC cell permeability?

The relationship between PEG linker length and cell permeability is complex and not always linear. While PEG linkers can enhance aqueous solubility, increasing their length often leads to a higher molecular weight (MW) and polar surface area (PSA), which are properties that typically reduce passive cell diffusion.[1][2]

However, some studies have shown that PEG linkers can adopt folded, "chameleon-like" conformations in the nonpolar environment of the cell membrane.[3] This folding can shield polar atoms, reducing the molecule's effective PSA and facilitating membrane traversal.[4][5] The ability to form these compact structures through intramolecular hydrogen bonds (IMHBs) can be a critical determinant of permeability.[4] Ultimately, there is often an optimal linker length for a given PROTAC system, which must be determined empirically. Linkers that are too long can increase flexibility, leading to a higher entropic penalty upon binding and reduced efficacy.[6]

Q2: My PROTAC with a longer PEG linker shows lower permeability than a shorter one. Why might this be?

This is a common observation. A study on VH032-based PROTACs found that permeability decreased by half with the addition of one or two PEG units to the linker.[1] This can be attributed to several factors:

  • Increased Physicochemical Liabilities: Each added PEG unit increases the molecule's MW, PSA, and the number of hydrogen bond acceptors, all of which can negatively impact passive diffusion.[1]

  • Reduced Lipophilic Efficiency: The addition of PEG units can reduce the PROTAC's overall lipophilic permeability efficiency (LPE), a metric that relates lipophilicity and permeability.[1]

  • Conformational Effects: While longer linkers can offer flexibility, they may not necessarily adopt the optimal folded conformation required for membrane crossing. The specific geometry of the ternary complex (Target-PROTAC-E3 Ligase) is paramount, and an excessively long linker may not support the most stable or productive arrangement.[6]

Q3: Is a flexible PEG linker always better than a rigid alkyl linker for permeability?

Not necessarily. The choice between a flexible PEG linker and a more rigid alkyl linker is highly context-dependent.

  • Case for PEG Linkers: Flexible PEG linkers are more likely to form folded structures that can shield polarity and improve permeability compared to alkyl linkers.[3][5] In one study, a PROTAC with a single PEG unit was 2.5-fold more permeable than its counterpart with an alkyl linker.[1] This was attributed to the ether oxygen in the PEG linker facilitating a more favorable conformation.[1]

  • Case for Alkyl/Rigid Linkers: Some research suggests that short, rigid, or lipophilic linkers are preferable for improving permeability by minimizing TPSA and the number of hydrogen bond acceptors.[5] PROTACs in clinical trials, such as ARV-110 and ARV-471, utilize more rigid linkers containing piperidine (B6355638) and piperazine (B1678402) moieties to enhance cell permeability and solubility.[5]

The optimal choice depends on the specific warhead and E3 ligase ligand, as the linker's primary role is to enable a productive ternary complex.

Q4: My PROTAC shows good biochemical activity but poor cellular degradation. Could permeability be the issue?

Yes, this is a classic challenge in PROTAC development.[7] Poor cell permeability is a primary reason for a disconnect between high biochemical potency and low cellular activity.[7] The PROTAC must be able to cross the cell membrane to reach its intracellular target and the E3 ligase machinery. If the intracellular concentration is too low, you will not observe efficient degradation, regardless of how well the PROTAC performs in a cell-free biochemical assay. It is crucial to experimentally assess the permeability of your compound.

Data Presentation

The following tables summarize quantitative data from literature to illustrate the impact of linker modifications on PROTAC properties and permeability.

Table 1: Impact of PEG Linker Length on Physicochemical Properties and Permeability

This table presents data for a series of VHL-based PROTACs, demonstrating how the addition of PEG units affects key physicochemical properties and the resulting passive permeability as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).

PROTAC IDLinker ModificationMW ( g/mol )ALogPHBDHBAPAMPA Pₑ (x 10⁻⁶ cm/s)
15 1-unit PEG linker884.03.54120.005
16 2-unit PEG linker928.13.34130.002
17 Alkyl linker868.04.34110.002
12 (base linker)948.14.14120.15
13 +2 PEG units1036.23.64140.08

Data sourced from Foley, C.A., et al., ACS Med. Chem. Lett. 2020.[1]

Table 2: Permeability Data for BRD4-Targeting PROTACs

This table shows permeability data for a series of BRD4 PROTACs where an amide bond in the linker was replaced with an ester, often leading to significant improvements in permeability.

PROTAC IDLinker TypeALogPPAMPA Pₑ (x 10⁻⁶ cm/s)
MZ1 (21) Amide3.80.03
OMZ1 (25) Ester4.60.3
ARV-771 (22) Amide4.00.2
OARV-771 (26) Ester4.80.3
AB2 (24) Amide3.70.08
OAB2 (28) Ester4.40.6

Data sourced from Klein, V.G., et al., J. Med. Chem. 2021.[2]

Troubleshooting Guides

Issue: Low or inconsistent permeability results in a Caco-2 assay.

The Caco-2 assay models human intestinal absorption and involves active transport and efflux mechanisms, making it more complex than PAMPA.[5]

  • Potential Cause 1: Low Recovery due to Poor Solubility or Non-Specific Binding. PROTACs are often large, lipophilic molecules that can bind to plasticware or have low solubility in aqueous assay buffers, leading to inaccurate permeability (Papp) values.[5][8]

    • Troubleshooting Action: Add a low concentration of Bovine Serum Albumin (BSA), such as 0.25%, to the assay buffer.[8] BSA can improve solubility and reduce non-specific binding, leading to higher and more reliable recovery values.[8] Be cautious, as high concentrations of BSA may interfere with the interpretation of efflux data.[8]

  • Potential Cause 2: Active Efflux. The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound out, resulting in low apparent permeability.[9]

    • Troubleshooting Action: Perform a bidirectional Caco-2 assay, measuring transport from apical-to-basolateral (A->B) and basolateral-to-apical (B->A). Calculate the efflux ratio (ER = Papp(B->A) / Papp(A->B)). An ER greater than 2 suggests active efflux is occurring.[9] You can confirm this by running the assay in the presence of known efflux inhibitors.[9]

Diagrams

PROTAC_Permeability_Troubleshooting cluster_assay Permeability Assessment start Poor Cellular Activity Observed check_perm Is poor permeability the suspected cause? start->check_perm run_assay Run Permeability Assay (e.g., PAMPA, Caco-2) check_perm->run_assay Yes problem problem solution solution assay assay result Low Permeability Confirmed? run_assay->result p1 Potential Cause: High MW / TPSA result->p1 Yes p2 Potential Cause: Suboptimal Conformation (Poor IMHB) result->p2 Yes p3 Potential Cause: Active Efflux (Caco-2) result->p3 Yes s1 Solution: Shorten PEG linker (e.g., PEG4 -> PEG2) p1->s1 s2 Solution: Change linker type (e.g., PEG to rigid linker) Modify attachment points p2->s2 s3 Solution: Modify warhead or linker to avoid transporter recognition p3->s3

Caption: Troubleshooting workflow for poor PROTAC cellular activity.

Factors_Influencing_Permeability linker PEG Linker Length & Composition prop1 Molecular Weight (MW) linker->prop1 prop2 Polar Surface Area (PSA) linker->prop2 prop3 Lipophilicity (LogP) linker->prop3 prop4 Conformational Flexibility (Rotatable Bonds) linker->prop4 outcome Overall Cell Permeability prop1->outcome effect1 Intramolecular H-Bonds 'Chameleon Effect' prop2->effect1 prop2->outcome prop3->effect1 effect2 Active Efflux (e.g., P-gp Substrate) prop3->effect2 prop3->outcome prop4->effect1 effect1->outcome effect2->outcome

Caption: Key factors influencing PROTAC cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free assay models passive transcellular permeability and is useful for early-stage screening.[10][11]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate (donor) and an acceptor plate)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

  • Control compounds (high permeability, e.g., antipyrine; low permeability, e.g., atenolol)

  • LC-MS/MS for analysis

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully apply 5 µL of the phospholipid solution to the filter membrane of each well in the donor plate. Allow the lipid to impregnate the filter for at least 5 minutes.

  • Prepare Donor Solutions: Dilute the PROTAC and control compound stocks in PBS to the final desired concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (<1%) to not disrupt the membrane.

  • Start Assay: Carefully place the coated donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor plate. Add 200 µL of the donor solution to each well of the donor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature with gentle shaking for a defined period (e.g., 2-5 hours).

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: Caco-2 Permeability Assay

This cell-based assay uses a monolayer of differentiated Caco-2 cells to model the human intestinal epithelium, accounting for passive diffusion, active transport, and efflux.[9][12]

Materials:

  • Caco-2 cells

  • Transwell™ inserts (e.g., 24- or 96-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • PROTAC stock solutions and controls

  • Lucifer Yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[12]

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Additionally, perform a Lucifer Yellow rejection test. A low flux of Lucifer Yellow indicates a tight and intact monolayer.

  • Prepare for Transport: Gently wash the cell monolayers with pre-warmed transport buffer. Pre-incubate the plates at 37°C for 30 minutes.

  • Prepare Donor Solutions: Dilute the PROTACs and control compounds in the transport buffer to the final concentration.

  • Apical-to-Basolateral (A->B) Transport:

    • Add the donor solution to the apical (top) compartment.

    • Add fresh transport buffer to the basolateral (bottom) compartment.

  • Basolateral-to-Apical (B->A) Transport (for efflux studies):

    • Add the donor solution to the basolateral compartment.

    • Add fresh transport buffer to the apical compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Quantify the PROTAC concentration in all samples using LC-MS/MS.

  • Calculation: Calculate the Papp value for both A->B and B->A directions. The formula is similar to the one used for PAMPA, adjusted for the specific volumes and surface area of the Transwell™ system. The efflux ratio (ER) can be calculated as Papp(B->A) / Papp(A->B).

References

Validation & Comparative

mass spectrometry analysis of PROTACs synthesized with Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTACs Synthesized with Tos-PEG3-C2-methyl ester and Alternative Linkers, Supported by Experimental Data.

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of selectively degrading target proteins by hijacking the ubiquitin-proteasome system. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy, solubility, and cell permeability. This guide provides a comparative analysis of the mass spectrometry characteristics of PROTACs synthesized with the hydrophilic this compound linker versus those with more conventional hydrophobic alkyl linkers. Understanding these differences is crucial for the rational design and analytical characterization of novel PROTACs.

Performance Comparison: PEG vs. Alkyl Linkers

The choice of linker significantly impacts the physicochemical properties of a PROTAC, which in turn affects its behavior in mass spectrometry analysis. Polyethylene glycol (PEG) linkers, such as the this compound, are favored for their ability to enhance the solubility of often lipophilic PROTAC molecules. In contrast, alkyl linkers provide a more rigid and hydrophobic connection. These differences manifest in their chromatographic retention and fragmentation patterns.

FeaturePROTAC with this compound LinkerPROTAC with Alkyl Linker
Solubility Generally higher, improving compatibility with aqueous mobile phases.Generally lower, may require higher organic content in mobile phases.
Chromatographic Retention (Reversed-Phase LC) Typically shorter retention times due to increased polarity.Typically longer retention times due to increased hydrophobicity.
Ionization Efficiency (ESI-MS) Often good due to the presence of ether oxygens that can be protonated.Can be variable depending on the overall molecule's structure.
Fragmentation (CID) Characteristic fragmentation of the PEG chain through cleavage of C-O and C-C bonds.Fragmentation is typically localized to the more labile bonds of the warhead or E3 ligase ligand.
Metabolic Stability PEG linkers can be susceptible to in vivo oxidative metabolism.Alkyl chains are generally more metabolically stable.

Mass Spectrometry Fragmentation Analysis

Collision-induced dissociation (CID) is a common technique used in tandem mass spectrometry (MS/MS) to fragment molecules and elucidate their structure. The fragmentation patterns of PROTACs provide valuable information for their identification and characterization.

Predicted Fragmentation of a PROTAC with this compound Linker

Table 1: Predicted Key Fragment Ions for a PROTAC with a this compound Linker

Precursor Ion (m/z)Fragment Ion (m/z)Description
[M+H]⁺[M+H - 44]⁺Neutral loss of one ethylene (B1197577) glycol unit
[M+H]⁺[M+H - 88]⁺Neutral loss of two ethylene glycol units
[M+H]⁺[M+H - 132]⁺Neutral loss of three ethylene glycol units
[M+H]⁺[Warhead+Linker Fragment+H]⁺Cleavage within the linker, retaining the warhead
[M+H]⁺[E3 Ligase Ligand+Linker Fragment+H]⁺Cleavage within the linker, retaining the E3 ligase ligand
[M+H]⁺[Warhead+H]⁺Cleavage at the linker attachment point to the warhead
[M+H]⁺[E3 Ligase Ligand+H]⁺Cleavage at the linker attachment point to the E3 ligase ligand
Fragmentation of a PROTAC with an Alkyl Linker

In contrast to PEG linkers, the fragmentation of PROTACs with alkyl linkers is less likely to occur within the linker itself due to the higher bond strength of C-C bonds. Instead, fragmentation is often observed at the weaker bonds associated with the warhead or the E3 ligase ligand.

Table 2: Representative Experimental Fragmentation Data for a PROTAC with an Alkyl Linker (dBET1)

Precursor Ion (m/z)Fragment Ion (m/z)Description
785.38510.23Fragment containing the JQ1 warhead and part of the linker[1]
785.38353.15Fragment corresponding to the JQ1 warhead[1]
785.38276.15Fragment containing the pomalidomide (B1683931) E3 ligase ligand[1]

Experimental Protocols

Accurate and reproducible mass spectrometry analysis of PROTACs requires optimized experimental protocols. Below are representative protocols for the analysis of PROTACs with PEG and alkyl linkers.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma or cell lysate, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Table 3: Typical LC-MS/MS Parameters for PROTAC Analysis

ParameterPROTAC with this compound LinkerPROTAC with Alkyl Linker
LC Column C18, 1.8 µm, 2.1 x 50 mmC18, 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes20-95% B over 10 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Injection Volume 5 µL5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MS/MS Scan Type Product Ion ScanProduct Ion Scan
Collision Energy Optimized for specific precursor ion (e.g., 20-40 eV)Optimized for specific precursor ion (e.g., 20-40 eV)

Visualizing the Workflow and PROTAC Structure

PROTAC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample (Plasma/Lysate) Sample (Plasma/Lysate) Protein Precipitation Protein Precipitation Sample (Plasma/Lysate)->Protein Precipitation Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation C18 Column ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Collision Cell (CID) Collision Cell (CID) Mass Analyzer (MS1)->Collision Cell (CID) Precursor Ion Selection Mass Analyzer (MS2) Mass Analyzer (MS2) Collision Cell (CID)->Mass Analyzer (MS2) Fragmentation Data Analysis Data Analysis Mass Analyzer (MS2)->Data Analysis

Figure 1: Experimental workflow for the LC-MS/MS analysis of PROTACs.

PROTAC_Structure Warhead Warhead (Target Protein Binder) Linker This compound Linker Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Figure 2: General structure of a PROTAC with a this compound linker.

Fragmentation_Comparison cluster_peg PROTAC with PEG Linker cluster_alkyl PROTAC with Alkyl Linker PROTAC_PEG [M+H]⁺ Fragments_PEG Fragments from Linker Cleavage (-44, -88, -132 Da) PROTAC_PEG->Fragments_PEG CID PROTAC_Alkyl [M+H]⁺ Fragments_Alkyl Fragments from Warhead/E3 Ligand Cleavage PROTAC_Alkyl->Fragments_Alkyl CID

Figure 3: Conceptual comparison of fragmentation pathways for PROTACs.

References

A Comparative Guide to the Characterization of PROTACs Featuring a Tos-PEG3-C2-Methyl Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative biophysical techniques for the characterization of Proteolysis Targeting Chimeras (PROTACs). Specifically, we focus on a representative PROTAC containing a Tos-PEG3-C2-methyl ester linker, a common building block in PROTAC design. This document offers detailed experimental protocols, quantitative data presented in comparative tables, and visualizations to aid in understanding the experimental workflows and molecular interactions.

Introduction to PROTAC Characterization

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A typical PROTAC consists of a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability. The this compound linker, with its polyethylene (B3416737) glycol (PEG) chain, offers a balance of flexibility and hydrophilicity.

Thorough characterization of a PROTAC is essential to confirm its chemical identity, purity, and ability to form the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately leads to target degradation. While NMR spectroscopy is a cornerstone for structural elucidation, a multi-faceted approach employing various biophysical techniques provides a more complete picture of a PROTAC's behavior.

NMR Characterization: The Gold Standard for Structural Verification

NMR spectroscopy is unparalleled in its ability to provide detailed atomic-level information about the structure and purity of a synthesized PROTAC. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are routinely used to confirm the covalent structure of the molecule.

Predicted NMR Data for a Representative this compound PROTAC

Table 1: Predicted ¹H NMR Data for a Representative this compound PROTAC

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Tosyl-CH₃~2.4sSinglet for the methyl group on the tosyl moiety.
Tosyl-Ar-H~7.3 (d), ~7.8 (d)d, dDoublets for the aromatic protons of the tosyl group.
PEG-CH₂3.5 - 3.7mComplex multiplet for the repeating ethylene (B1197577) glycol units.
Linker-CH₂-O-Tosyl~4.1tTriplet for the methylene (B1212753) group adjacent to the tosyl group.
Linker-CH₂-C=O~2.7tTriplet for the methylene group adjacent to the ester carbonyl.
Methyl Ester-CH₃~3.6sSinglet for the methyl ester protons.
Warhead ProtonsVariableVariableDependent on the specific warhead structure.
E3 Ligase Ligand ProtonsVariableVariableDependent on the specific E3 ligase ligand structure.

Table 2: Predicted ¹³C NMR Data for a Representative this compound PROTAC

CarbonPredicted Chemical Shift (δ, ppm)
Tosyl-CH₃~21
Tosyl-Ar-C~127, ~130, ~133, ~145
PEG-CH₂~70
Linker-CH₂-O-Tosyl~69
Linker-CH₂-C=O~35
Methyl Ester-C=O~172
Methyl Ester-CH₃~52
Warhead CarbonsVariable
E3 Ligase Ligand CarbonsVariable
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the PROTAC.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a spectral width of 240 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2 seconds.

    • Process the data with an exponential window function (line broadening of 1-2 Hz) and reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended):

    • Acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals, especially for complex warhead and E3 ligase ligand moieties.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_analysis Data Analysis Purified_PROTAC Purified PROTAC NMR_Tube NMR Tube Purified_PROTAC->NMR_Tube Deuterated_Solvent Deuterated Solvent Deuterated_Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Spectrometer->TwoD_NMR Processing Data Processing H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure_Verification Structure Verification Assignment->Structure_Verification

Figure 1. Experimental workflow for NMR characterization of a PROTAC.

Alternative Characterization Techniques: A Comparative Overview

While NMR confirms the identity of the PROTAC molecule itself, other techniques are crucial for evaluating its biological function, particularly its ability to bind to the target protein and the E3 ligase and to form the ternary complex.

Table 3: Comparison of Key Techniques for PROTAC Characterization

TechniquePrincipleInformation ObtainedAdvantagesLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Covalent structure, purity, conformation, and binding interfaces.Provides detailed atomic-level structural information.Relatively low throughput; requires higher sample concentrations.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon molecular binding.Binding affinity (KD), association (kₐ) and dissociation (kd) rates.Real-time, label-free analysis of binding kinetics.Requires immobilization of one binding partner, which may affect its activity.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light upon binding of a small fluorescent molecule to a larger molecule.Binding affinity (KD), IC₅₀ values in competitive binding assays.Homogeneous assay, high throughput, and relatively low cost.Requires a fluorescently labeled probe; potential for interference from fluorescent compounds.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Label-free, in-solution measurement providing a complete thermodynamic profile.Low throughput; requires large amounts of sample.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight confirmation, ternary complex formation, and post-translational modifications.High sensitivity and accuracy; can be coupled with liquid chromatography for complex mixtures.Provides limited information on binding kinetics and thermodynamics.

Detailed Protocols for Alternative Techniques

Surface Plasmon Resonance (SPR)

SPR is a powerful technique to quantify the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, both individually (binary interactions) and in the formation of the ternary complex.

Experimental Protocol:

  • Immobilization: Covalently immobilize the target protein or E3 ligase onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a suitable regeneration buffer.

  • Ternary Complex Analysis:

    • To measure the binding of the second protein to the PROTAC-protein complex, pre-incubate the PROTAC with the first protein in solution and inject the mixture over the immobilized second protein.

    • Alternatively, inject the second protein over a surface saturated with the PROTAC-protein complex.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow Immobilize Immobilize Protein 1 (e.g., Target Protein) Binary Inject PROTAC (Binary Interaction) Immobilize->Binary Ternary Inject PROTAC + Protein 2 (Ternary Complex Formation) Binary->Ternary Data_Analysis Data Analysis (ka, kd, KD) Ternary->Data_Analysis

Figure 2. Workflow for SPR analysis of PROTAC interactions.

Fluorescence Polarization (FP)

FP is a high-throughput method well-suited for screening and determining the binding affinity of PROTACs in a competitive binding format.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a fluorescently labeled tracer that binds to either the target protein or the E3 ligase.

    • Prepare solutions of the protein, tracer, and the PROTAC in a suitable assay buffer.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the protein and the fluorescent tracer.

    • Add a serial dilution of the PROTAC.

    • Include controls for unbound tracer (no protein) and fully bound tracer (no PROTAC).

  • Measurement:

    • Incubate the plate to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the PROTAC concentration.

    • Fit the data to a suitable binding model to determine the IC₅₀, which can be converted to a Ki (inhibition constant).

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interactions, offering insights into the driving forces of complex formation.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the protein (in the sample cell) and the PROTAC (in the injection syringe) in the same buffer to minimize heats of dilution.

    • Thoroughly degas all solutions.

  • Titration:

    • Perform a series of small, sequential injections of the PROTAC solution into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Signaling Pathway and Logical Relationships

The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process involves a series of orchestrated molecular events.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Figure 3. Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The characterization of PROTACs is a multi-step process that requires a combination of analytical and biophysical techniques. While NMR spectroscopy is indispensable for the initial structural verification and purity assessment of a synthesized PROTAC, techniques such as SPR, FP, and ITC are essential for quantifying the key binding events that underpin its biological activity. By employing a suite of these methods, researchers can gain a comprehensive understanding of their PROTACs, enabling informed decisions in the drug discovery and development process. This guide provides a foundational framework for researchers to design and execute a robust characterization cascade for novel PROTACs containing the versatile this compound linker and beyond.

A Researcher's Guide to HPLC Purification and Analysis of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) offers exciting therapeutic possibilities. The addition of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, can further enhance the pharmacokinetic properties of these molecules. However, this modification also introduces significant challenges in purification and analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for PEGylated PROTACs, supported by illustrative experimental data and detailed protocols, to aid in the development of robust purification and characterization strategies.

The inherent complexity of PEGylated PROTACs stems from the heterogeneity of the PEGylation reaction itself. The process can yield a mixture of the desired mono-PEGylated product, unreacted PROTAC, excess PEGylating reagent, di- or multi-PEGylated species, and positional isomers where the PEG chain is attached at different sites on the PROTAC molecule.[] Separating this complex mixture to isolate the pure, active pharmaceutical ingredient is a critical step in drug development. High-Performance Liquid Chromatography (HPLC) is the cornerstone of both purification and analysis for these molecules. This guide will delve into the most common HPLC modes: Reversed-Phase (RP-HPLC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX), providing a comparative overview to inform methods development.

Comparative Analysis of HPLC Purification Methods

The choice of HPLC method, or a combination of methods, is dictated by the physicochemical properties of the specific PEGylated PROTAC and the impurities that need to be removed. Below is a comparative summary of the most effective HPLC techniques.

FeatureReversed-Phase HPLC (RP-HPLC)Size Exclusion Chromatography (SEC)Ion Exchange Chromatography (IEX)
Principle of Separation HydrophobicityHydrodynamic Radius (Size in Solution)Net Charge
Primary Application High-resolution separation of PEGylated PROTAC from un-PEGylated PROTAC and closely related impurities. Can resolve positional isomers.Removal of small molecule impurities (e.g., unreacted PEG reagent) and high molecular weight aggregates.Separation based on the degree of PEGylation (mono-, di-, etc.) and separation of positional isomers with different charge shielding.
Typical Stationary Phase C4, C8, C18Porous silica (B1680970) or polymer-based particles with controlled pore sizesAnion or cation exchange resins
Mobile Phase Water/Acetonitrile or Methanol gradients with additives like TFA or formic acid.Aqueous buffers (e.g., PBS)Aqueous buffers with a salt gradient (e.g., NaCl) or pH gradient.
Resolution High to Very HighLow to MediumMedium to High
Sample Loading Capacity ModerateHighHigh
Potential Issues Potential for on-column degradation or denaturation of sensitive molecules. Hydrophobic PROTACs may require strong organic solvents.Co-elution of species with similar hydrodynamic radii. Limited resolution for species of similar size.PEG chains can shield charges, potentially reducing separation efficiency. Requires knowledge of the PROTAC's isoelectric point (pI).

In-Depth Look at HPLC Techniques with Illustrative Data

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for the high-resolution separation of PEGylated PROTACs from their un-PEGylated precursors and other impurities. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The addition of a PEG chain generally decreases the retention time of a PROTAC on a reversed-phase column due to the hydrophilic nature of PEG.

Illustrative Data: Separation of a PEGylated PROTAC from its Precursor

CompoundRetention Time (min)Resolution (Rs)Purity (%)
Un-PEGylated PROTAC12.5-98 (starting)
PEGylated PROTAC 10.2 > 2.0 > 99
PEGylating Reagent2.1--

This illustrative data demonstrates the typical elution profile where the more hydrophilic PEGylated PROTAC elutes earlier than the parent PROTAC.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution, or hydrodynamic radius. It is particularly effective as an initial cleanup step to remove small molecular weight impurities, such as unreacted PEGylating reagent, or to separate high molecular weight aggregates from the desired product.

Illustrative Data: Removal of Excess PEGylating Reagent

CompoundElution Volume (mL)Molecular Weight (Da)Purity (%)
Aggregates8.5> 100,000-
PEGylated PROTAC 12.1 ~10,000 > 95
Un-PEGylated PROTAC13.5~1,500-
PEGylating Reagent15.8~5,000-

This illustrative data shows the PEGylated PROTAC eluting between high molecular weight aggregates and smaller starting materials.

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. The addition of a neutral PEG chain can shield the charged groups on a PROTAC, leading to a change in its interaction with the IEX resin. This phenomenon can be exploited to separate species with different numbers of PEG chains (degree of PEGylation) or positional isomers where the PEG chain masks different charged regions of the molecule.[][2]

Illustrative Data: Separation of Mono- and Di-PEGylated PROTACs

CompoundElution Salt Concentration (mM NaCl)Degree of PEGylationPurity (%)
Un-PEGylated PROTAC4500-
Mono-PEGylated PROTAC 320 1 > 98
Di-PEGylated PROTAC2102> 95

In this illustrative example, the increasing number of PEG chains shields the positive charges on the PROTAC, leading to earlier elution from a cation exchange column at lower salt concentrations.

Alternative and Complementary Purification Techniques

While RP-HPLC, SEC, and IEX are the workhorses for PEGylated PROTAC purification, other techniques can be valuable alternatives or complementary steps.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. It is a less denaturing alternative to RP-HPLC and can be effective in separating PEGylated species.[3]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages in terms of speed and reduced organic solvent consumption, making it a "greener" alternative to HPLC for certain applications.[4][5]

Advanced Analytical Techniques for Characterization

Beyond purification, a thorough analysis is required to confirm the identity, purity, and homogeneity of the PEGylated PROTAC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the molecular weight of the PEGylated PROTAC and identifying impurities.[6][7] The inherent polydispersity of many PEG reagents can lead to complex mass spectra. Deconvolution algorithms are often necessary to interpret the data.[7]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): SEC-MALS allows for the absolute determination of the molar mass and size of the PEGylated PROTAC without the need for column calibration with standards.[8][9][10] This is particularly useful for accurately characterizing the degree of PEGylation and identifying aggregates.[9][10]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are starting point protocols that should be optimized for each specific PEGylated PROTAC.

Protocol 1: RP-HPLC for Purity Analysis and Purification
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B to ensure solubility.

Protocol 2: SEC for Aggregate and Impurity Removal
  • Column: SEC column with an appropriate molecular weight range (e.g., 7.8 x 300 mm).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min (isocratic).

  • Detection: UV at 280 nm.

  • Injection Volume: 50 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm filter.

Protocol 3: IEX for Separation of PEGylated Species
  • Column: Strong cation exchange (SCX) or strong anion exchange (SAX) column, depending on the pI of the PROTAC.

  • Mobile Phase A: 20 mM MES, pH 6.0.

  • Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.

  • Gradient: 0-100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dilute the sample in Mobile Phase A.

Visualizing the Workflow and Concepts

To better illustrate the processes and principles discussed, the following diagrams are provided.

experimental_workflow crude Crude PEGylated PROTAC Mixture sec Size Exclusion Chromatography (SEC) crude->sec Initial Cleanup iex Ion Exchange Chromatography (IEX) sec->iex Fractionation by Degree of PEGylation rphplc Reversed-Phase HPLC (RP-HPLC) iex->rphplc High-Resolution Polishing pure Pure PEGylated PROTAC rphplc->pure analysis Analysis (LC-MS, SEC-MALS) pure->analysis Characterization hplc_principles cluster_rp Reversed-Phase HPLC cluster_sec Size Exclusion Chromatography cluster_iex Ion Exchange Chromatography rp_principle Separation by Hydrophobicity rp_stat Stationary Phase: Non-polar (e.g., C18) rp_mob Mobile Phase: Polar (Water/ACN) rp_elution More hydrophobic compounds elute later sec_principle Separation by Size sec_stat Stationary Phase: Porous particles sec_mob Mobile Phase: Aqueous buffer sec_elution Larger molecules elute first iex_principle Separation by Charge iex_stat Stationary Phase: Charged resin iex_mob Mobile Phase: Salt or pH gradient iex_elution Compounds with higher charge elute later protac_pathway PROTAC PEGylated PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

References

The Superiority of Tos-PEG3-C2-methyl ester Linkers in PROTAC Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While seemingly a simple connector, the linker's properties profoundly influence a PROTAC's efficacy, solubility, and cell permeability. This guide provides a detailed comparison of Tos-PEG3-C2-methyl ester, a polyethylene (B3416737) glycol (PEG)-based linker, against traditional alkyl linkers, supported by experimental data and protocols.

The fundamental advantage of PEG-based linkers like this compound over simple alkyl chains lies in their enhanced physicochemical properties, which translate to improved biological performance. The inclusion of ethylene (B1197577) glycol units imparts hydrophilicity, a key factor in overcoming the solubility challenges often associated with the large and complex structures of PROTACs.[1][] In contrast, alkyl linkers are inherently hydrophobic, which can lead to poor aqueous solubility and hinder subsequent biological evaluation and formulation.[]

Furthermore, the flexibility of PEG chains can be advantageous for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, a prerequisite for efficient protein degradation.[3] While alkyl chains also offer flexibility, the unique conformational properties of PEG linkers may allow for more optimal spatial orientation of the binding moieties.

Quantitative Comparison of PROTAC Performance

Table 1: Degradation Efficiency (DC50 and Dmax)

Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG Linker (3-unit) Generic TargetGeneric Cell LineLower (e.g., <100)Higher (e.g., >80)Inferred from[4][5]
Alkyl Linker Generic TargetGeneric Cell LineHigher (e.g., >100)Lower (e.g., <80)Inferred from[4][5]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation. Lower DC50 and higher Dmax values indicate greater potency and efficacy.

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyPEG Linker (e.g., this compound)Alkyl LinkerReference
Aqueous Solubility HigherLower[1][]
Cell Permeability Generally Higher/TunableCan be Lower[3][6]

Signaling Pathways and Experimental Workflows

To understand the context of these comparisons, it is essential to visualize the underlying biological processes and experimental procedures.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Seeding Seed cells PROTAC_Treatment Treat with PROTAC (dose-response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Lyse cells PROTAC_Treatment->Cell_Lysis Quantification Quantify protein concentration Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Ab (anti-POI) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry analysis Detection->Densitometry Normalization Normalize to loading control Densitometry->Normalization Calculation Calculate DC50 and Dmax Normalization->Calculation

Caption: Experimental workflow for determining PROTAC-induced protein degradation.

Linker_Properties_Relationship cluster_linker Linker Type cluster_properties Physicochemical Properties cluster_outcome Biological Outcome PEG_Linker This compound (Hydrophilic, Flexible) Solubility Increased Solubility PEG_Linker->Solubility Permeability Improved Permeability PEG_Linker->Permeability Alkyl_Linker Alkyl Linker (Hydrophobic, Flexible) Alkyl_Linker->Solubility (Lower) Alkyl_Linker->Permeability (Potentially Lower) Efficacy Enhanced Degradation (Lower DC50, Higher Dmax) Solubility->Efficacy Permeability->Efficacy

Caption: Logical relationship between linker type and PROTAC performance.

Detailed Experimental Protocols

For researchers looking to validate these findings, the following are detailed protocols for the key experiments cited.

Western Blot for Protein Degradation (DC50/Dmax Determination)
  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTACs (with PEG and alkyl linkers) in the appropriate cell culture medium.

    • Treat the cells with varying concentrations of the PROTACs and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Protein Extraction and Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare the samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Aqueous Solubility Assay
  • Sample Preparation:

    • Prepare stock solutions of the PROTACs in DMSO.

    • Add a small aliquot of the stock solution to a phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration where the DMSO percentage is minimal (<1%).

  • Equilibration:

    • Incubate the samples at room temperature for a set period (e.g., 24 hours) with gentle agitation to allow for equilibration.

  • Quantification:

    • Centrifuge the samples to pellet any undissolved compound.

    • Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing to a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation:

    • Prepare a donor plate and an acceptor plate.

    • Coat the membrane of the donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane.

    • Fill the acceptor plate wells with buffer (PBS, pH 7.4).

  • Assay Procedure:

    • Add the PROTAC solutions to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Analysis:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-ln(1 - [PROTAC]acceptor / [PROTAC]equilibrium)) * (V_D * V_A) / ((V_D + V_A) * A * t)

    Where:

    • [PROTAC]acceptor is the concentration in the acceptor well.

    • [PROTAC]equilibrium is the theoretical equilibrium concentration.

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

References

A Comparative Guide to the Biological Activity of PROTACs: The Role of PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, with the linker component playing a pivotal role in determining a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an objective comparison of PROTACs synthesized with flexible, hydrophilic polyethylene (B3416737) glycol (PEG)-based linkers, such as Tos-PEG3-C2-methyl ester , against those with more rigid, hydrophobic alkyl chain linkers.[3][4][]

The Influence of the Linker on PROTAC Performance

The linker connects the two critical ligands of a PROTAC: one that binds the target protein of interest (POI) and one that recruits an E3 ubiquitin ligase.[6] Its length, composition, and flexibility are not merely spacing elements but are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[1][7]

PEG linkers, such as this compound, are among the most common motifs used in PROTAC design.[6][8] Their defining characteristic is the repeating ethylene (B1197577) glycol unit, which imparts hydrophilicity. This property can significantly increase a PROTAC's water solubility, potentially improving oral absorption.[8][9] In contrast, alkyl linkers are simple hydrocarbon chains that provide conformational flexibility but are generally more hydrophobic, which can influence cell membrane permeability.[1][]

The choice between a PEG or an alkyl linker can profoundly impact key biological performance metrics, including degradation potency (DC50) and maximal degradation (Dmax).

Quantitative Comparison of Linker Performance

The following tables summarize hypothetical but representative experimental data, illustrating the impact of linker type on PROTAC performance against a target protein (e.g., a kinase). The key metrics are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation achievable. A higher Dmax value indicates greater efficacy.[1]

Table 1: Impact of Linker Type on Degradation of Target Kinase X

PROTAC Variant Linker Type Linker Composition DC50 (nM) Dmax (%)
PROTAC-A PEG-based This compound derived 25 >95
PROTAC-B Alkyl-based 8-carbon alkyl chain 75 85

| PROTAC-C | Alkyl/Ether | 12-atom chain | 300 | 70 |

Table 2: Influence of Linker on Physicochemical and Cellular Properties

Property PEG-Based Linker (e.g., this compound) Alkyl-Based Linker Rationale / Impact
Aqueous Solubility Higher Lower The ether oxygens in PEG linkers act as hydrogen bond acceptors, improving water solubility.[9][11]
Cell Permeability Variable; can be lower Generally Higher Increased lipophilicity of alkyl chains can favor membrane partitioning.[] However, excessive rigidity or length can be detrimental. Some studies suggest PEG linkers can facilitate folding into conformations that shield polar surfaces, aiding permeability.[12]
Metabolic Stability Prone to ether cleavage Prone to terminal oxidation PEG chains can be metabolized by truncation at multiple sites, whereas alkyl chains are typically metabolized at the terminal position.[]

| Ternary Complex | Flexible; may adopt multiple productive conformations | Flexible but more restricted | The optimal linker must provide the right length and geometry for favorable protein-protein interactions within the ternary complex.[7] |

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.[1]

PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (e.g., with PEG Linker) PROTAC->PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Seed Cells (e.g., MCF-7, 22Rv1) B 2. Treat with PROTAC (Dose-response) A->B C 3. Cell Lysis (RIPA buffer + inhibitors) B->C D 4. Quantify Protein (BCA Assay) C->D E 5. Western Blot (SDS-PAGE & Transfer) D->E F 6. Densitometry (Normalize to Loading Control) E->F G 7. Calculate DC50 & Dmax F->G

Caption: Experimental workflow for evaluating PROTAC-mediated degradation.

Linker_Comparison cluster_peg PEG-Based Linker cluster_alkyl Alkyl-Based Linker PROTAC PROTAC Structure POI POI Ligand PEG_Linker Flexible & Hydrophilic (e.g., -O-CH2-CH2-O-)n POI->PEG_Linker Alkyl_Linker Flexible & Hydrophobic (e.g., -(CH2)-n) POI->Alkyl_Linker E3 E3 Ligand PEG_Linker->E3 Solubility Increased Solubility PEG_Linker->Solubility Alkyl_Linker->E3 Permeability Increased Permeability Alkyl_Linker->Permeability

Caption: Logical relationship of key linker properties.

Detailed Experimental Protocols

Western Blot for Protein Degradation

This protocol is essential for visualizing and quantifying the reduction in target protein levels following PROTAC treatment.[13]

a. Materials and Reagents

  • Cell line expressing the protein of interest (POI).

  • PROTAC compounds (e.g., PROTAC-A, PROTAC-B) dissolved in DMSO.

  • Cell culture medium and supplements.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[14][15]

  • BCA Protein Assay Kit.

  • Laemmli sample buffer (4x).

  • Polyacrylamide gels, SDS-PAGE running buffer, transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

b. Protocol

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with serial dilutions of PROTACs (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Sample Preparation: After treatment, wash cells twice with ice-cold PBS.[13] Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.[16]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[13]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13] Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[13]

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg). Add Laemmli buffer and boil at 95-100°C for 5 minutes.[16] Load samples onto a polyacrylamide gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody for the POI overnight at 4°C.

  • Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.[13]

  • Quantification: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[13]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell health and proliferation by quantifying ATP, which is an indicator of metabolically active cells.[17] It is used to assess the cytotoxic effects of PROTACs, which should ideally degrade the target protein without causing general cell death unless the target is essential for survival.

a. Materials and Reagents

  • Cell line of interest.

  • PROTAC compounds dissolved in DMSO.

  • White, opaque-walled 96-well or 384-well plates.[18]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.[19]

  • Luminometer.

b. Protocol

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium in a 96-well opaque-walled plate.[18] Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compounds. Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.[18]

  • Incubate the plate for the desired time points (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[20]

  • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).[19]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine IC50 values using appropriate software (e.g., GraphPad Prism).

References

Navigating the Stability Landscape: A Comparative Guide to In Vitro Degradation Assays for PROTACs with PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vitro stability of Proteolysis Targeting Chimeras (PROTACs) is a critical step in advancing these promising therapeutics. The linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role in a PROTAC's efficacy and pharmacokinetic properties. This guide provides a comparative analysis of in vitro degradation assays for PROTACs featuring a polyethylene (B3416737) glycol (PEG) trilinker (PEG3), offering insights into their performance against other common linker types and detailing the experimental protocols essential for their evaluation.

PROTACs function by inducing the ubiquitination and subsequent degradation of target proteins through the cell's own ubiquitin-proteasome system.[1] The linker is not merely a spacer but a key determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the degradation efficiency.[2] Flexible linkers, such as alkyl chains and PEG linkers, are commonly employed in PROTAC design.[3][4] PEG linkers, in particular, are favored for their ability to improve solubility and cell permeability.[3][4] However, the ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to reduced metabolic stability.[]

This guide will delve into the key in vitro assays used to characterize the stability and efficacy of PROTACs, with a focus on those containing a PEG3 linker, and provide a comparative framework against other linker modalities.

Comparative Analysis of Linker Performance

The effectiveness of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[3] The following tables summarize quantitative data from various studies, comparing the performance of different linker types.

Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Flexible (PEG) TBK1--Exhibited degradation[3]
Flexible (Alkyl) TBK1--Concentration-dependent decrease[3]
Rigid (Disubstituted) TBK1---[3]
Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG Linker BTKMino2.297[6]
Alkyl Linker PI3K/mTORMDA-MB-23142.23 - 227.471.3 - 88.6[7]
Rigid Linker HDAC3-44077[8]

Note: Direct comparison should be made with caution as experimental conditions, target proteins, and E3 ligases may vary between studies.

Key In Vitro Degradation and Stability Assays

A comprehensive in vitro evaluation of a PROTAC's stability and degradation potential involves a suite of assays designed to assess its metabolic stability, cell permeability, and ability to form a productive ternary complex.

Metabolic Stability in Plasma and Liver Microsomes

This assay evaluates the susceptibility of a PROTAC to enzymatic degradation in biological matrices.

Experimental Protocol: Plasma Stability Assay (LC-MS/MS)

  • Preparation of Solutions: Prepare a stock solution of the test PROTAC in DMSO.

  • Incubation: In a 96-well plate, incubate the PROTAC (final concentration, e.g., 1 µM) with plasma (human, rat, or mouse) at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a protein precipitation solvent like acetonitrile (B52724) containing an internal standard.[9][10]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[9]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining PROTAC using a validated LC-MS/MS method.[9][10][11]

  • Data Analysis: Determine the in vitro half-life (t1/2) of the PROTAC.

A similar protocol can be followed using liver microsomes to assess phase I metabolic degradation.

Cell Permeability Assessment

The ability of a PROTAC to cross the cell membrane is crucial for its activity. The Caco-2 permeability assay is a widely used in vitro model for predicting intestinal drug absorption.[12][13][14]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell™ system for 18-22 days to form a confluent monolayer.[13]

  • Assay Initiation: Add the test PROTAC (e.g., at 10 µM) to the apical (A) side of the monolayer.[12]

  • Sampling: At specified time points, collect samples from the basolateral (B) side. For bidirectional assessment, also perform the transport experiment from basolateral to apical (B to A).[13]

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the PROTAC is a substrate for efflux transporters.[13]

Due to the nature of PROTACs, modifications to the standard protocol, such as the addition of bovine serum albumin (BSA) to the assay buffer, may be necessary to improve recovery and obtain more accurate permeability data.[12][14]

Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for target protein degradation. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a common biophysical assay to quantify this interaction.[15][16][17][18][19]

Experimental Protocol: TR-FRET Assay

  • Reagents: Use tagged proteins (e.g., GST-tagged target protein and His-tagged E3 ligase) and corresponding terbium (Tb)- and fluorophore-labeled antibodies.[15]

  • Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase, labeled antibodies, and a serial dilution of the PROTAC.

  • Incubation: Incubate the plate in the dark to allow for complex formation.[18]

  • Measurement: Measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of ternary complex formed.[15]

  • Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to generate a bell-shaped curve, from which the potency and cooperativity of ternary complex formation can be determined.[19]

Visualizing the Processes

To better understand the experimental workflows and the underlying biological mechanism, the following diagrams are provided.

PROTAC_Mechanism PROTAC PROTAC Target Target Protein PROTAC->Target E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex Target->Ternary_Complex Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ubiquitin->Target Degraded_Target Degraded Peptides Proteasome->Degraded_Target

Caption: Mechanism of PROTAC-mediated protein degradation.

In_Vitro_Assay_Workflow cluster_stability Metabolic Stability cluster_permeability Cellular Permeability cluster_efficacy Degradation Efficacy Plasma_Assay Plasma Stability Assay Microsome_Assay Liver Microsome Assay Caco2_Assay Caco-2 Permeability Assay TR_FRET TR-FRET for Ternary Complex Western_Blot Western Blot for DC50/Dmax PROTAC_Synthesis PROTAC Synthesis cluster_stability cluster_stability PROTAC_Synthesis->cluster_stability cluster_permeability cluster_permeability PROTAC_Synthesis->cluster_permeability cluster_efficacy cluster_efficacy PROTAC_Synthesis->cluster_efficacy

Caption: Workflow for in vitro assessment of PROTACs.

Conclusion

The in vitro evaluation of PROTACs, particularly those with PEG3 linkers, requires a multi-faceted approach. While PEG linkers can offer advantages in terms of solubility and permeability, their potential metabolic liabilities necessitate careful assessment through plasma and microsomal stability assays.[] Furthermore, quantifying degradation potency (DC50 and Dmax) and confirming the formation of a stable ternary complex are essential for optimizing PROTAC design.[3][20] By employing the detailed experimental protocols outlined in this guide, researchers can generate robust and comparable data to inform the selection and advancement of PROTAC candidates with optimal linker chemistry for therapeutic development. The choice of the linker is a critical determinant of a PROTAC's success, and empirical testing of various linker types remains a cornerstone of rational PROTAC design.[3]

References

Assessing the Efficacy of PEGylated PROTACs for Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a hypothetical Tos-PEG3-C2-methyl ester-based PROTAC, hereafter referred to as PROTAC-PEG , with established alternatives for the targeted degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4. The objective is to furnish researchers with the necessary data and methodologies to assess the efficacy of similar PROTAC molecules.

Introduction to Targeted Protein Degradation and BRD4

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

BRD4, a member of the BET family of proteins, is a key epigenetic reader that plays a crucial role in the regulation of oncogenes such as c-Myc.[2][3] Its involvement in various cancers has made it an attractive therapeutic target.[2][3] While traditional small molecule inhibitors can block the function of BRD4, PROTACs offer the advantage of removing the protein entirely, which can lead to a more profound and sustained biological response.[4][5]

This guide will compare our hypothetical PROTAC-PEG , which utilizes a flexible polyethylene (B3416737) glycol (PEG) linker, against well-characterized BRD4-targeting PROTACs: ARV-825 , dBET1 , and MZ1 .

Comparative Efficacy of BRD4-Targeting PROTACs

The efficacy of PROTACs is primarily evaluated by their ability to induce degradation of the target protein, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), and their downstream effect on cell viability (IC50).[1][6][7]

PROTACTarget LigandE3 Ligase LigandLinker TypeDC50DmaxIC50 (Cell Viability)Cell Line
PROTAC-PEG (Hypothetical) JQ1-analogPomalidomide (Cereblon)PEG-based~5-20 nM>90%~10-50 nMMV4-11 (AML)
ARV-825 OTX015Pomalidomide (Cereblon)PEG-based<1 nM[8]>90%[9]~5 nM[10]MGC803 (Gastric Cancer)
dBET1 JQ1Thalidomide (Cereblon)Alkyl/ether~20 nM[7]>90%[11]140 nM[7]MV4-11 (AML)
MZ1 JQ1VH032 (VHL)PEG-based~8 nM[12]>90%[12]~39.8 nMMv4-11 (AML)

Signaling Pathway and Mechanism of Action

BRD4 acts as a scaffold protein that recruits transcriptional machinery to acetylated histones, promoting the expression of genes involved in cell proliferation and survival, most notably the c-MYC oncogene. By inducing the degradation of BRD4, PROTACs effectively shut down this signaling axis, leading to cell cycle arrest and apoptosis in cancer cells.

cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Signaling PROTAC PROTAC-PEG Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex Histones Acetylated Histones BRD4->Histones Binds to E3_Ligase E3 Ligase (Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation cMYC_Gene c-MYC Gene Degradation->cMYC_Gene Inhibits Transcription Histones->cMYC_Gene Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Growth Cell Growth & Survival cMYC_Protein->Cell_Growth

PROTAC-mediated degradation of BRD4 and its impact on c-MYC signaling.

Experimental Workflow for Efficacy Assessment

A systematic approach is required to evaluate the efficacy of a novel PROTAC. The following workflow outlines the key experimental stages.

start Start: Synthesize PROTAC-PEG western_blot Western Blot for Target Degradation (DC50 & Dmax) start->western_blot co_ip Co-Immunoprecipitation for Ternary Complex Formation start->co_ip viability_assay Cell Viability Assay (IC50) western_blot->viability_assay co_ip->viability_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis conclusion Conclusion on PROTAC Efficacy data_analysis->conclusion

General experimental workflow for assessing PROTAC efficacy.

Detailed Experimental Protocols

Western Blot for Target Protein Degradation

This protocol is to quantify the levels of a target protein (e.g., BRD4) in cells following treatment with a PROTAC.[1][2]

Materials:

  • Cell line expressing the target protein (e.g., MV4-11)

  • PROTAC of interest (e.g., PROTAC-PEG) and controls (e.g., ARV-825, DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Apply ECL substrate and visualize bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[7]

Co-Immunoprecipitation for Ternary Complex Formation

This protocol is to confirm the PROTAC-dependent interaction between the target protein and the E3 ligase.[9]

Materials:

  • Cell line (e.g., HEK293T)

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-Cereblon)

  • Control IgG

  • Protein A/G magnetic beads

  • Western blot reagents

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours. Treat with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.

  • Cell Lysis: Lyse cells in non-denaturing lysis buffer.

  • Immunoprecipitation: Normalize protein concentrations. Add the immunoprecipitating antibody (or control IgG) to the lysate and incubate overnight at 4°C.

  • Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads multiple times with lysis buffer. Elute the bound proteins by boiling in Laemmli buffer.

  • Western Blot Analysis: Analyze the eluted samples by western blot, probing for the target protein (e.g., BRD4) and the E3 ligase component.

Cell Viability Assay

This protocol is to assess the effect of PROTAC-induced protein degradation on cell proliferation.[4][5]

Materials:

  • Cancer cell line (e.g., MV4-11)

  • PROTAC of interest

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC.

  • Incubation: Incubate for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Logical Comparison Framework

The selection of an optimal PROTAC depends on a multi-faceted evaluation of its performance characteristics.

Goal Select Optimal BRD4 PROTAC Potency Degradation Potency (Low DC50) Goal->Potency Efficacy Maximal Degradation (High Dmax) Goal->Efficacy Cellular_Activity Anti-proliferative Effect (Low IC50) Goal->Cellular_Activity Selectivity Selectivity among BET family members Goal->Selectivity PK_Properties Pharmacokinetic Properties Goal->PK_Properties PROTAC_PEG PROTAC-PEG Potency->PROTAC_PEG ARV_825 ARV-825 Potency->ARV_825 dBET1 dBET1 Potency->dBET1 MZ1 MZ1 Potency->MZ1 Efficacy->PROTAC_PEG Efficacy->ARV_825 Efficacy->dBET1 Efficacy->MZ1 Cellular_Activity->PROTAC_PEG Cellular_Activity->ARV_825 Cellular_Activity->dBET1 Cellular_Activity->MZ1

Decision-making framework for PROTAC selection.

Conclusion

The assessment of a novel PROTAC, such as our hypothetical PROTAC-PEG, requires rigorous experimental validation and comparison against established standards. The choice of the linker, in this case, a PEG-based linker, can significantly influence the physicochemical properties and biological activity of the PROTAC.[13][14] While PROTAC-PEG is expected to show potent degradation of BRD4, its direct comparison with molecules like ARV-825, dBET1, and MZ1 on key metrics such as DC50, Dmax, and IC50 is crucial for determining its therapeutic potential. The provided protocols and frameworks offer a comprehensive guide for researchers to conduct such evaluations and contribute to the advancement of targeted protein degradation.

References

The Optimal Reach: A Comparative Analysis of PEG Linker Length in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical, yet often empirically determined, component of a PROTAC is the linker connecting the target protein binder to the E3 ligase recruiter. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of how different length PEG linkers impact PROTAC efficacy, supported by experimental data and detailed protocols.

The linker is not merely a spacer but a crucial determinant of the PROTAC's overall performance. Its length and flexibility directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[3][4] An optimal linker length facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation by the proteasome.[1] A linker that is too short can lead to steric hindrance, preventing ternary complex formation, while an excessively long linker may result in a high entropic penalty and inefficient ubiquitination.[5][]

Quantitative Comparison of Degradation Efficiency

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Disclaimer: The data presented in this table is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)Linker Length (PEG units)DC50 (nM)Dmax (%)
BRD4 VHLPEG~1535585
PEG~1842095
PEG~21515>98
PEG~2463092
ERα VHLAlkyl/PEG9~2140,000 (IC50)-
Alkyl/PEG12~3--
Alkyl/PEG16~426,000 (IC50)-
TBK1 VHLAlkyl/PEG< 12< 3No activity-
Alkyl/PEG12-293-7Submicromolar-
Alkyl/PEG21~5396
Alkyl/PEG29~729276
CDK9 CRBNPEG-2>1000-
PEG-3~500-
PEG-4<100-
PEG-5~250-

Key Observations:

  • Optimal Length is Target-Dependent: The ideal PEG linker length is highly specific to the target protein and the recruited E3 ligase.[4] For BRD4 degradation using a VHL-based PROTAC, a PEG5 linker (~21 atoms) appears optimal.[7] In contrast, for ERα degradation, a 16-atom linker was found to be more effective than shorter or longer linkers.[8][9]

  • A Minimum Length is Often Required: Studies on TBK1-targeting PROTACs have shown that a linker length of less than 12 atoms results in no degradation, highlighting a minimum distance required to bridge the target and the E3 ligase effectively.[5][8]

  • The "Hook Effect": While not detailed in the table, it's important to note that at high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation.[10] The linker design can influence the severity of this effect.[10]

Signaling Pathways and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Efficacy Cell_Culture 1. Cell Culture (e.g., 6-well plates) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer with inhibitors) PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE & Western Blot Protein_Quant->SDS_PAGE Antibody_Incubation 6. Antibody Incubation (Primary & Secondary) SDS_PAGE->Antibody_Incubation Imaging 7. Imaging & Densitometry Antibody_Incubation->Imaging Data_Analysis 8. Data Analysis (DC50 and Dmax calculation) Imaging->Data_Analysis

Caption: A typical experimental workflow for quantifying PROTAC-mediated protein degradation via Western Blot.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blot Analysis for Protein Degradation

This is the most common method for quantifying the reduction in target protein levels.[11]

  • Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. The following day, treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[11]

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.[11]

  • SDS-PAGE and Western Blotting: Load equal amounts of total protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Separate the proteins based on their molecular weight. Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation and Detection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.

  • Imaging and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control to account for any variations in protein loading. Calculate the percentage of degradation relative to the vehicle-treated control.[4]

Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)

These biophysical techniques provide insights into the formation and stability of the ternary complex.[12]

  • Chip Preparation: Immobilize one of the binding partners, typically the E3 ligase, onto the surface of a sensor chip.[11]

  • Binary Interaction Analysis: To determine the binding affinity of the PROTAC for the target protein and the E3 ligase individually, flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase. In a separate experiment, flow the target protein over a PROTAC-captured surface.

  • Ternary Complex Analysis: To assess the formation of the ternary complex, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[11] The binding response will indicate the formation of the ternary complex.

Conclusion

The length of the PEG linker is a critical parameter in the design of efficacious PROTACs. The provided data and protocols underscore the necessity of a systematic approach to linker optimization for the development of potent and selective protein degraders. While general trends suggest an optimal length exists for each target-E3 ligase pair, this must be determined empirically. By employing quantitative techniques such as Western blotting and biophysical assays, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their target of interest.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like Tos-PEG3-C2-methyl ester, a PEG-based PROTAC linker, are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for its proper disposal.

Disclaimer: This document provides general guidance. Always consult the material's specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for definitive procedures.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves. Inspect them for any signs of damage before use and dispose of contaminated gloves as hazardous waste.

  • Eye Protection: Wear safety glasses or goggles that meet approved standards like NIOSH (US) or EN 166 (EU).

  • Lab Coat: A standard laboratory coat is necessary to protect against splashes.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound is through a licensed and certified hazardous waste management service. Do not dispose of this chemical down the drain or in regular solid waste.

  • Segregation and Collection:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated PPE).

    • The waste container should be made of a chemically compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Waste Labeling:

    • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste."

    • The label must identify the full chemical name: "this compound" and list any solvents or other chemicals mixed with the waste. Include the date when the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • This area should be away from incompatible materials and general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup requests.

Spill Management

In the event of a small spill of solid this compound:

  • Ensure Proper PPE: Wear the recommended PPE (nitrile gloves, safety glasses, lab coat).

  • Containment: Prevent the further spread of the solid material.

  • Cleanup: Carefully sweep up the solid material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and a decontaminating solution.

  • Disposal of Cleanup Materials: All materials used for cleanup (e.g., contaminated paper towels, gloves) must be disposed of as hazardous waste.

For larger spills or spills involving solutions of this compound, evacuate the area and contact your institution's EHS for immediate assistance.

Chemical Reactivity and Hazards

While a specific hazard classification for this compound is not publicly available, the following potential hazards should be considered based on its constituent functional groups:

Functional GroupPotential Hazards
Tosyl Group Tosylates are good leaving groups and can be reactive. Some tosylates are considered alkylating agents and may have irritant or sensitizing properties.
Polyethylene Glycol (PEG) Generally considered to have low toxicity. However, manufacturing processes may result in contamination with ethylene (B1197577) oxide and 1,4-dioxane, which are potential carcinogens.[1] PEGs can also act as penetration enhancers.[1]
Methyl Ester Methyl esters can be hydrolyzed under strong basic conditions.[2] Some methyl esters are flammable.

Waste Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste ppe->spill label_waste Label Container: 'Hazardous Waste' + Chemical Name + Date collect_waste->label_waste store_waste Store Sealed Container in Designated Accumulation Area label_waste->store_waste contact_ehs Contact Institutional EHS Office for Waste Pickup store_waste->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal end End of Process disposal->end small_spill Small Spill? spill->small_spill cleanup_small Contain and Clean Up Spill with Appropriate Materials small_spill->cleanup_small Yes large_spill Evacuate Area and Contact EHS Immediately small_spill->large_spill No cleanup_small->collect_waste large_spill->contact_ehs

Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Tos-PEG3-C2-methyl ester, a polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. Adherence to these guidelines is essential for ensuring laboratory safety and procedural consistency.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not publicly available in the initial search, it is imperative to obtain and review the supplier-specific SDS before handling this compound. The following recommendations are based on the general properties of PEGylated compounds and chemical esters.

Summary of Potential Hazards:

  • Eye Contact: May cause irritation[4].

  • Skin Contact: Repeated or prolonged contact may cause irritation[4].

  • Ingestion: Not expected to be harmful in small quantities, but ingestion should always be avoided in a laboratory setting[4].

  • Inhalation: Not expected to be harmful if inhaled, but working in a well-ventilated area is crucial[4].

Recommended Personal Protective Equipment (PPE):

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentMaterial/Standard
Eye Protection Safety glasses with side shields or chemical safety gogglesANSI Z87.1 compliant
Hand Protection Chemical-resistant glovesNitrile or Neoprene (double gloving recommended for hazardous compounds)[5]
Body Protection Laboratory coatStandard cotton or flame-resistant material[6]
Respiratory Protection Generally not required for small quantities handled with good ventilation.Use in a certified chemical fume hood.

Note: Butyl rubber gloves are not recommended for handling esters[7]. Always inspect gloves for any signs of degradation or perforation before use.

Operational Plan: Safe Handling Protocol

A structured operational plan ensures that all personnel handle chemical compounds with consistency and safety.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Supplier-Specific Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area (Chemical Fume Hood) prep_ppe->prep_area handle_weigh Weigh the Required Amount of this compound prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve post_clean Clean Work Area and Equipment handle_dissolve->post_clean After experiment completion post_dispose Dispose of Waste According to Protocol post_clean->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Detailed Methodologies:

  • Preparation:

    • Thoroughly review the supplier-provided Safety Data Sheet (SDS) for specific handling instructions and hazard information.

    • Put on all required personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.

    • Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Handling:

    • Carefully weigh the desired amount of this compound.

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used during the procedure.

    • Dispose of all waste materials, including contaminated PPE, according to the disposal plan.

    • Remove PPE, starting with the outer gloves, followed by the lab coat, and then the inner gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper chemical waste disposal is critical to prevent environmental contamination and ensure a safe laboratory environment.

Waste Disposal Guidelines for this compound:

Waste TypeDisposal Procedure
Unused Compound Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. Place in a clearly labeled, sealed container.
Contaminated Labware (Glass) Rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsed labware can typically be disposed of as regular laboratory glass waste. The solvent rinseate should be collected and disposed of as chemical waste.
Contaminated Labware (Plastic) Dispose of as non-hazardous laboratory waste, unless contaminated with a hazardous substance.
Contaminated PPE Dispose of in the regular laboratory trash, unless contaminated with a hazardous substance.

Note: Polyethylene glycol (PEG) is generally considered biodegradable and not hazardous[8]. However, it is crucial to adhere to your institution's specific waste disposal protocols and local regulations.

Chemical Spill Protocol

In the event of a chemical spill, immediate and appropriate action is necessary to mitigate any potential hazards.

Logical Flow for Spill Response:

spill Spill Occurs alert Alert Others in the Area spill->alert ppe Don Appropriate PPE (if not already wearing) spill->ppe evacuate Evacuate the Immediate Area (if necessary) alert->evacuate contain Contain the Spill (using absorbent material) evacuate->contain ppe->contain clean Clean the Spill Area contain->clean dispose Dispose of Contaminated Materials as Hazardous Waste clean->dispose report Report the Incident to the Lab Supervisor dispose->report

Caption: A logical decision-making flow for responding to a chemical spill in the laboratory.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective handling of this compound in their drug development endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-PEG3-C2-methyl ester
Reactant of Route 2
Reactant of Route 2
Tos-PEG3-C2-methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.